molecular formula C11H11ClN2OS B2827949 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine CAS No. 375350-98-4

4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine

Cat. No.: B2827949
CAS No.: 375350-98-4
M. Wt: 254.73
InChI Key: MEHIARBSPJDWJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine ( 375350-98-4) is a high-purity chemical compound offered with a minimum purity of ≥97% . This thiazole derivative, with a molecular formula of C₁₁H₁₁ClN₂OS and a molecular weight of 254.74 g/mol, is a solid material that should be stored sealed in a dry environment, ideally between 2-8°C . Computational chemistry data indicates a topological polar surface area (TPSA) of 48.14 Ų and a LogP value of 3.44, parameters that are valuable for researchers in the early stages of drug discovery for predicting compound absorption and permeability . As a building block in organic synthesis, this compound serves as a key precursor for the development of novel molecules with potential biological activity. It is classified as a hazardous chemical with specific warning statements, including that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers should handle this material with care, adhering to all stated precautionary measures. This product is provided strictly for research and further manufacturing applications and is not intended for diagnostic or direct human use .

Properties

IUPAC Name

4-(3-chloro-4-ethoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c1-2-15-10-4-3-7(5-8(10)12)9-6-16-11(13)14-9/h3-6H,2H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHIARBSPJDWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CSC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine CAS 375350-98-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine (CAS 375350-98-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 4-(3-chloro-4-ethoxyphenyl)thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the 2-aminothiazole family, this molecule serves as a crucial building block for the synthesis of a wide array of derivatives with potential therapeutic applications. This guide details its physicochemical properties, provides an in-depth analysis of its synthesis via the Hantzsch thiazole reaction including a step-by-step protocol, outlines methods for its analytical characterization, discusses its potential biological activities based on the broader class of 2-aminothiazoles, and covers essential safety and handling procedures.

Core Compound Profile and Physicochemical Properties

4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine is a substituted 2-aminothiazole. The thiazole ring is a common scaffold in many biologically active compounds and pharmaceuticals.[1][2] The specific substitution pattern on the phenyl ring—a chloro group at position 3 and an ethoxy group at position 4—is critical for modulating the molecule's electronic and steric properties, which in turn influences its biological activity and function as a synthetic intermediate.[3]

Computational data, such as the topological polar surface area (TPSA) and LogP, are valuable in early-stage drug discovery for predicting a compound's absorption and membrane permeability.[3]

Table 1: Physicochemical and Identification Properties

PropertyValueSource(s)
CAS Number 375350-98-4[3]
Molecular Formula C₁₁H₁₁ClN₂OS[3]
Molecular Weight 254.74 g/mol [3]
Appearance Solid[3]
Purity ≥97% (Typical)[3]
LogP 3.44[3]
Topological Polar Surface Area (TPSA) 48.14 Ų[3]
InChI Key MEHIARBSPJDWJZ-UHFFFAOYSA-N[3]

Synthesis and Mechanistic Insight

The most prominent and classical method for preparing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis, first described in 1887.[4][5] This versatile reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, most commonly thiourea, to produce the 2-aminothiazole core.[3][6]

The Hantzsch Thiazole Synthesis: Mechanism

The synthesis of 4-(3-chloro-4-ethoxyphenyl)thiazol-2-amine proceeds by reacting 2-bromo-1-(3-chloro-4-ethoxyphenyl)ethanone with thiourea.[3] The reaction mechanism is a multi-step pathway:

  • Nucleophilic Attack (S_N2) : The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon of the haloketone, displacing the bromide ion.

  • Intramolecular Cyclization : The nitrogen of the resulting intermediate attacks the carbonyl carbon of the ketone.

  • Dehydration : The tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[6][7]

This method is highly effective and tends to be high-yielding.[6]

Hantzsch_Synthesis_Workflow Reactant1 2-bromo-1-(3-chloro-4-ethoxyphenyl)ethanone (α-Haloketone) Process1 S_N2 Attack Reactant1->Process1 Condensation Reactant2 Thiourea Reactant2->Process1 Condensation Process2 Intramolecular Cyclization Process1->Process2 Process3 Dehydration Process2->Process3 Product 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine Process3->Product

General workflow for the Hantzsch synthesis.
Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of the title compound.

Materials:

  • 2-bromo-1-(3-chloro-4-ethoxyphenyl)ethanone (1 eq.)

  • Thiourea (1.2 eq.)

  • Ethanol (solvent)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thiourea (1.2 eq.) in ethanol.[6]

  • Addition of Ketone : Gently heat the thiourea solution to reflux. In a separate beaker, dissolve the 2-bromo-1-(3-chloro-4-ethoxyphenyl)ethanone (1 eq.) in a minimal amount of ethanol.[8]

  • Reaction : Add the α-haloketone solution dropwise to the refluxing thiourea solution over approximately 30 minutes. This controlled addition helps to minimize the formation of byproducts.[8]

  • Reflux : Continue to reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[8][9]

  • Cooling and Precipitation : Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The thiazole product is often poorly soluble and may begin to precipitate.[6]

  • Work-up : Pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution and stir. This step neutralizes any hydrobromic acid (HBr) formed during the reaction.[6]

  • Isolation : Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with water to remove any remaining salts.[6]

  • Drying and Purification : Spread the collected solid on a watch glass and allow it to air dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) if necessary.

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized 4-(3-chloro-4-ethoxyphenyl)thiazol-2-amine, a combination of spectroscopic methods is employed.[1]

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Aromatic protons (Ar-H) in the 6.9-7.8 ppm region. - Singlet for the thiazole C5-H around 6.5-7.5 ppm. - Broad singlet for the amine (-NH₂) protons. - Quartet and triplet for the ethoxy (-OCH₂CH₃) group around 4.1 ppm and 1.4 ppm, respectively.
¹³C NMR - Signals for the thiazole ring carbons (C2, C4, C5) typically between 100-170 ppm. - Aromatic carbon signals in the 115-160 ppm range. - Signals for the ethoxy group carbons (~64 ppm for -OCH₂ and ~15 ppm for -CH₃).[10][11]
FT-IR (cm⁻¹) - N-H stretching of the primary amine (two bands) around 3200-3400 cm⁻¹. - C-H stretching (aromatic) around 3000-3150 cm⁻¹. - C=N stretching of the thiazole ring around 1470-1580 cm⁻¹. - C-O stretching (ether) around 1050-1150 cm⁻¹.[12][13]
Mass Spec (MS) - Molecular ion peak (M⁺) corresponding to the molecular weight (254.74 g/mol ), showing the characteristic isotopic pattern for a molecule containing one chlorine atom.

Biological Activity and Applications in Drug Discovery

While specific biological data for CAS 375350-98-4 is not extensively published, the 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry. Derivatives have demonstrated a wide spectrum of pharmacological activities.[1][14][15]

  • Anti-inflammatory Activity : Many thiazole derivatives exhibit anti-inflammatory properties. A plausible mechanism of action is the inhibition of key enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the production of inflammatory mediators like prostaglandins and leukotrienes.[14][16][17]

  • Antimicrobial and Antifungal Activity : The thiazole nucleus is present in numerous compounds with potent activity against various bacterial and fungal strains.[1][9][16]

  • Anticancer Activity : Certain 2-aminothiazole derivatives have shown potential antiproliferative effects against various cancer cell lines, acting through mechanisms such as enzyme inhibition or apoptosis induction.[15][16]

The primary application of 4-(3-chloro-4-ethoxyphenyl)thiazol-2-amine is as a key building block.[3] The nucleophilic 2-amino group serves as a versatile handle for further chemical modifications, such as acylation to form amides, allowing for the creation of large libraries of novel compounds for high-throughput screening in drug discovery programs.[3]

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA via Phospholipase A2 COX COX-1 / COX-2 (Cyclooxygenase) AA->COX LOX 5-LOX (Lipoxygenase) AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Molecule Potential Inhibition by Thiazole Derivatives Molecule->COX Molecule->LOX

Potential inhibition of inflammatory pathways.

Safety, Handling, and Storage

As a laboratory chemical, 4-(3-chloro-4-ethoxyphenyl)thiazol-2-amine requires careful handling.

  • Hazards : The compound is classified as hazardous. It may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[3]

  • Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.[18][19]

  • Storage : The compound should be stored in a tightly sealed container in a dry, cool (2-8°C recommended), and well-ventilated place, away from strong oxidizing agents.[3]

  • Spills : In case of a spill, contain the material with an inert absorbent and place it in an appropriate waste container for disposal.[18]

This product is intended for research and further manufacturing use only and is not for human or veterinary use.[3]

Conclusion

4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine (CAS 375350-98-4) is a valuable heterocyclic intermediate synthesized efficiently via the Hantzsch thiazole reaction. Its structure, containing the privileged 2-aminothiazole scaffold, makes it an important precursor for developing novel compounds with potential therapeutic value, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research. A thorough understanding of its synthesis, properties, and handling is essential for its effective application in the laboratory.

References

  • Benchchem. 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine.

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives.

  • Chem Help Asap. Hantzsch Thiazole Synthesis.

  • Benchchem. Technical Support Center: Synthesis of 2-Aminothiazole Derivatives.

  • SynArchive. Hantzsch Thiazole Synthesis.

  • Benchchem. Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives.

  • ChemicalBook. 2-Aminothiazole: synthesis, biological activities and toxicity.

  • YouTube. synthesis of thiazoles.

  • EvitaChem. Buy 4-(4-Chlorophenyl)-N-(4-ethoxyphenyl)thiazol-2-amine (EVT-5669145).

  • Organic Chemistry Portal. Thiazole synthesis.

  • PMC. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.

  • RSC Publishing. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4.

  • Biosolutions. MATERIAL SAFETY DATA SHEET.

  • Action Can. Safety Data Sheet.

  • Letters in Applied NanoBioScience. A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent.

  • ResearchGate. Chemical synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5).

  • SciELO. Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents.

  • MedChemExpress. 4-(4-chlorophenyl)thiazol-2-amine.

  • Covestro Solution Center. SAFETY DATA SHEET.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • Eurofins Australia. SAFETY DATA SHEET.

  • PMC. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies.

  • The Good Scents Company. 2-amino-4-(4-chlorophenyl) thiazole.

  • Sigma-Aldrich. 4-(3-Chlorophenyl)thiazol-2-amine.

  • Rose-Hulman Institute of Technology. IR Absorption Bands and NMR.

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

  • PMC. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole.

  • EXCLI Journal. SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.

  • The Royal Society of Chemistry. Electronic Supplementary Information Asymmetric 5-endo chloroetherification of homoallylic alcohols toward the synthesis of chir.

  • LCSB. 4-amino-3-(4-ethoxyphenyl)-n-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide.

  • Sciforum. Synthesis, spectral characteristics, and molecular structure of N-(2,2,2-trichloro-1-((4-phenylthiazol-2- yl)amino)ethyl)carboxamides.

  • International Journal of Chemical and Physical Sciences. Synthesis, spectral and antimicrobial activity of [3-(4- chloro-phenoxy)-2,4-diisopropyl).

  • Sigma-Aldrich. 4-Amino-3-chlorophenol. rich.com/US/en/product/aldrich/631433)

Sources

Molecular weight and LogP values of 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characterization & Profiling of 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine (CAS: 375350-98-4). As a privileged scaffold in medicinal chemistry, this aminothiazole derivative serves as a critical building block for kinase inhibitors, anti-inflammatory agents (COX/LOX pathways), and antimicrobial candidates.

The compound exhibits a molecular weight of 254.74 g/mol and a calculated partition coefficient (cLogP ) of approximately 3.44 .[1] These metrics position it squarely within the favorable range of Lipinski’s Rule of 5, suggesting high oral bioavailability and blood-brain barrier (BBB) permeability potential. This guide details the structural validation, lipophilicity assessment protocols, and synthetic pathways required for its utilization in high-throughput screening (HTS) and lead optimization.

Molecular Identity & Weight Analysis

Precise molecular weight determination is the first step in compound validation, essential for interpreting Mass Spectrometry (MS) data and calculating molar concentrations for bioassays.

Chemical Structure: The molecule consists of a central 2-aminothiazole ring substituted at the 4-position by a phenyl ring.[2][3] The phenyl ring is di-substituted with a chlorine atom at the meta position (3-position) and an ethoxy group at the para position (4-position).

Formula:



Table 1: Atomic Contribution to Molecular Weight
ElementSymbolCountAtomic Mass ( g/mol )Subtotal ( g/mol )Contribution %
Carbon C1112.011132.12151.86%
Hydrogen H111.00811.0884.35%
Chlorine Cl135.4535.45013.92%
Nitrogen N214.00728.01411.00%
Oxygen O115.99915.9996.28%
Sulfur S132.0632.06012.59%
Total 254.732 100%

Note: Standard commercial specifications often round this to 254.74 g/mol . High-Resolution Mass Spectrometry (HRMS) should target the monoisotopic mass of 254.028 (based on


 and 

).

Lipophilicity Profile (LogP)

Lipophilicity, quantified by the partition coefficient (LogP), is the primary driver of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Computed LogP (cLogP): 3.44

  • Topological Polar Surface Area (TPSA): 48.14 Ų [1]

Significance in Drug Design

A LogP of 3.44 indicates a moderately lipophilic compound.

  • Solubility: It likely possesses low aqueous solubility, requiring DMSO or lipid-based carriers for in vitro assays.

  • Permeability: The value is optimal for passive diffusion across cell membranes (ideal range: 1–5).

  • BBB Penetration: Compounds with LogP > 2.0 and TPSA < 90 Ų generally exhibit high CNS penetration. This scaffold is a viable candidate for CNS-targeted drug discovery.

Experimental Methodologies

To ensure data integrity, "trust but verify" is the operational standard. The following protocols provide self-validating systems for characterizing this compound.

Protocol A: Hantzsch Thiazole Synthesis (Origin)

Context: Understanding the synthesis ensures impurity profiling (e.g., unreacted thiourea or alpha-haloketone).

Workflow:

  • Reactants: 2-bromo-1-(3-chloro-4-ethoxyphenyl)ethanone + Thiourea.[1]

  • Conditions: Reflux in Ethanol (EtOH) for 2–4 hours.

  • Mechanism: Condensation followed by cyclization.

  • Workup: Neutralization with

    
     to precipitate the free base.
    

SynthesisWorkflow Start Start: Precursors Step1 Reflux in EtOH (2-4 hrs) Start->Step1 Condensation Step2 Cool & Filter Precipitate Step1->Step2 Crystallization Step3 Neutralize (NH4OH) Step2->Step3 De-salting End Product: 4-(3-Chloro-4-ethoxyphenyl) thiazol-2-amine Step3->End Purification

Figure 1: Hantzsch synthesis workflow for the generation of the aminothiazole core.

Protocol B: LogP Determination (Shake-Flask Method)

Context: While cLogP is useful, experimental validation is required for late-stage lead optimization.

  • Preparation: Dissolve the compound in n-octanol (pre-saturated with water).

  • Equilibration: Mix with water (pre-saturated with n-octanol) in a 1:1 ratio.

  • Agitation: Shake mechanically for 24 hours at 25°C to reach equilibrium.

  • Separation: Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    
    

Strategic Implications for Drug Development

The physicochemical properties of 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine dictate its utility in the drug discovery pipeline.[1]

ADME Decision Matrix
  • Oral Bioavailability: High (Passes Lipinski Rule of 5: MW < 500, LogP < 5, H-bond donors < 5).

  • Metabolic Stability: The para-ethoxy group is a potential site for O-dealkylation by CYP450 enzymes. The meta-chlorine atom blocks metabolic oxidation at that position, enhancing stability compared to the unsubstituted phenyl analog.

  • Toxicity: Aminothiazoles can sometimes form reactive metabolites; glutathione trapping assays are recommended early.

ADME_Logic Compound Compound LogP 3.44 | MW 254 Check1 Lipinski Rule of 5? Compound->Check1 Pass PASS High Oral Bioavailability Check1->Pass Yes BBB BBB Permeability (LogP > 2) Pass->BBB Metab Metabolic Liability (Ethoxy Group) Pass->Metab CNS CNS Active Candidate BBB->CNS Likely Opt Optimize: Replace -OEt with -OCF3 Metab->Opt If unstable

Figure 2: ADME decision tree highlighting the compound's suitability for CNS targets and potential optimization strategies.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 329776719 (Precursor: 3-Chloro-4-ethoxyaniline). Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

Sources

Biological Activity of 4-Arylthiazol-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide synthesizes the biological activity, structure-activity relationships (SAR), and experimental protocols for 4-arylthiazol-2-amine derivatives . It is designed for researchers optimizing this "privileged scaffold" for drug discovery.

Executive Summary

The 4-arylthiazol-2-amine scaffold is a pharmacophore of immense significance in medicinal chemistry. Characterized by a central thiazole ring substituted at the C4 position with an aryl group and at the C2 position with a free or substituted amine, this structure acts as a versatile ligand for diverse biological targets.

Its "privileged" status stems from its ability to engage in multiple non-covalent interactions: the thiazole nitrogen acts as a hydrogen bond acceptor, the C2-amine as a donor, and the C4-aryl group facilitates


-

stacking within hydrophobic pockets. This guide focuses on its three primary therapeutic applications: Kinase Inhibition (Oncology) , Cholinesterase Inhibition (Neurology) , and Antimicrobial Activity .

Structural Significance & SAR Analysis[1][2][3][4][5][6][7][8]

The biological efficacy of this scaffold is governed by electronic and steric modifications at two key vectors: the C4-Aryl Core and the N2-Amine Linker .

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical substitution points and their impact on biological activity.

SAR_Map Core 4-Arylthiazol-2-amine (Scaffold) C4_Aryl C4-Aryl Group (Hydrophobic/Stacking) Core->C4_Aryl Essential for N2_Amine N2-Amine (H-Bond Donor) Core->N2_Amine Essential for C4_Subs Para-Substitutions (-Cl, -OMe, -Br) C4_Aryl->C4_Subs Optimized by Kinase Kinase Affinity (Hinge Region Binding) C4_Subs->Kinase Enhances Selectivity N2_Deriv Acylation/Alkylation (Modulates Lipophilicity) N2_Amine->N2_Deriv Modified via N2_Amine->Kinase Critical H-Bond AChE AChE Inhibition (PAS Interaction) N2_Deriv->AChE Improves BBB Permeability

Figure 1: SAR Map highlighting the functional roles of the C4 and N2 positions in determining therapeutic targets.

Therapeutic Applications

A. Oncology: Kinase Inhibition (CDK2 & VEGFR-2)

The 4-arylthiazol-2-amine moiety is a potent ATP-competitive inhibitor. It mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region.

  • Target 1: Cyclin-Dependent Kinase 2 (CDK2) [1]

    • Mechanism: The thiazole nitrogen and the exocyclic amine form a donor-acceptor hydrogen bond pair with the backbone residues Glu81 and Leu83 in the CDK2 hinge region.

    • Key Insight: Substitution on the C4-phenyl ring (e.g., p-sulfonamide) can extend the molecule into the solvent-accessible region, improving solubility and potency (IC

      
       values often < 20 nM).
      
  • Target 2: VEGFR-2 (Angiogenesis)

    • Mechanism: Derivatives act as Type I or Type II inhibitors. The C4-aryl group occupies the hydrophobic pocket adjacent to the gatekeeper residue.

    • Data: Compounds with electron-withdrawing groups (e.g., 4-F, 4-Cl) on the aryl ring show superior activity, with IC

      
       values ranging from 34 nM to 100 nM  against VEGFR-2.
      
B. Neurology: Cholinesterase Inhibition

In Alzheimer’s disease research, these derivatives function as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

  • Binding Mode: The scaffold spans the active site gorge. The aryl moiety interacts with the Peripheral Anionic Site (PAS) via

    
    -
    
    
    
    stacking (specifically with Trp286), while the amine functionality interacts with the Catalytic Anionic Site (CAS) .
  • Potency: Optimized derivatives (e.g., hydrazone-linked thiazoles) have demonstrated IC

    
     values as low as 0.66 µM  against AChE, comparable to the reference drug Rivastigmine.
    
C. Antimicrobial Activity[9][10][11]
  • Spectrum: Broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as fungal strains (C. albicans).

  • Mechanism: While less defined than kinase inhibition, activity is often attributed to DNA gyrase inhibition or membrane disruption. The presence of a hydrazone linker at the C2 position significantly enhances antibacterial potency.

Quantitative Data Summary

Compound ClassTargetKey Substitution (R1=C4-Aryl, R2=N2-Amine)Activity (IC

/ MIC)
Reference
Aminothiazole CDK2R1 = 4-sulfonamide-Ph, R2 = Isopropyl20 nM[1]
Thiazolyl-hydrazone AChER1 = 4-Me-Ph, R2 = Benzyl-hydrazone0.66 µM[2]
Thiazolyl-pyrazoline VEGFR-2R1 = 4-F-Ph, R2 = Pyrazoline core34 nM[3]
Arylthiazole S. aureusR1 = 4-Cl-Ph, R2 = Acetamide1.69 µM (MIC)[4]

Experimental Protocols

Protocol A: Hantzsch Thiazole Synthesis (General Procedure)

This is the industry-standard method for synthesizing the 4-arylthiazol-2-amine core. It is favored for its high yield and operational simplicity.

Reagents:

  • Substituted

    
    -bromoacetophenone (1.0 equiv)
    
  • Thiourea (1.1 equiv)

  • Ethanol or DMF (Solvent)

  • Sodium Acetate (Catalyst/Base)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of

    
    -bromoacetophenone in 10 mL of absolute ethanol.
    
  • Addition: Add 1.1 mmol of thiourea.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Precipitation: Cool the reaction mixture to room temperature. Pour into crushed ice.

  • Neutralization: Basify with ammonium hydroxide (NH

    
    OH) to pH 8–9 to precipitate the free amine.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Protocol B: In Vitro Kinase Inhibition Assay (Radiometric)

To validate biological activity against CDK2 or VEGFR-2.

  • Preparation: Prepare kinase buffer (20 mM MOPS, pH 7.2, 25 mM

    
    -glycerophosphate, 5 mM EGTA, 1 mM Na
    
    
    
    VO
    
    
    , 1 mM DTT).
  • Incubation: Mix recombinant kinase (e.g., CDK2/CyclinA), substrate (e.g., Histone H1), and the test compound (dissolved in DMSO) in a 96-well plate.

  • Initiation: Add MgATP mix containing

    
    .
    
  • Reaction: Incubate at 30°C for 15–30 minutes.

  • Termination: Spot aliquots onto P81 phosphocellulose paper.

  • Quantification: Wash filters with 0.75% phosphoric acid, dry, and measure radioactivity via scintillation counting.

  • Calculation: Determine IC

    
     by plotting % inhibition vs. log[compound concentration].
    

Mechanism of Action Visualization

The following diagram details the molecular synthesis workflow and the subsequent biological interaction logic.

Synthesis_Mechanism cluster_0 Hantzsch Synthesis Workflow cluster_1 Kinase Binding Mechanism (e.g., CDK2) Start Alpha-Halo Ketone + Thiourea Reflux Reflux in EtOH (Cyclization) Start->Reflux Base Basify (NH4OH) Release Free Amine Reflux->Base Product 4-Arylthiazol-2-amine Base->Product Binding ATP Pocket Entry Product->Binding Assay HBond H-Bonding: Thiazole N -> Glu81 Amine NH -> Leu83 Binding->HBond Stacking Hydrophobic Interaction: Aryl Ring -> Gatekeeper Binding->Stacking Inhibition Inhibition of Phosphorylation HBond->Inhibition Stacking->Inhibition

Figure 2: Workflow connecting the Hantzsch synthesis of the scaffold to its mechanism of action within a kinase ATP-binding pocket.

References

  • Structure-based drug design to the discovery of new 2-aminothiazole CDK2 inhibitors. ResearchGate. [Link]

  • Design, synthesis and evaluation of new 4-arylthiazole-2-amine derivatives as acetylcholinesterase inhibitors. PubMed. [Link]

  • Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors. PubMed Central. [Link]

  • Synthesis, antimicrobial, anticancer evaluation of 2-(aryl)-4-thiazolidinone derivatives. PubMed. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]

Sources

Safety data sheet (SDS) for 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Safety, Handling, and Risk Profile of 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine

Document Type: Technical Safety Guide & SDS Supplement CAS Registry Number: 375350-98-4 Date of Issue: February 25, 2026 Version: 1.0 (Research & Development Use Only)[1]

Executive Summary & Chemical Identity

This guide provides an in-depth technical analysis of 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine , a specific aminothiazole scaffold frequently utilized in medicinal chemistry as a precursor for kinase inhibitors (e.g., ALK, CDK) and antimicrobial agents.[1]

Unlike generic commodity chemicals, this compound possesses a complex pharmacological profile.[1] Its safety assessment relies on Structure-Activity Relationships (SAR) derived from the 2-aminothiazole class, known for potential bioactivity and specific toxicological endpoints.[1]

Chemical Identification Matrix
PropertySpecification
IUPAC Name 4-(3-Chloro-4-ethoxyphenyl)-1,3-thiazol-2-amine
CAS Number 375350-98-4
Molecular Formula C₁₁H₁₁ClN₂OS
Molecular Weight 254.74 g/mol
SMILES CCOc1ccc(cc1Cl)c2csc(n2)N
Appearance Off-white to pale yellow solid
Solubility DMSO (>20 mg/mL), Methanol; Low water solubility

Hazard Identification & GHS Classification

Scientific Rationale: The hazard profile is derived from the "Irritant Triad" common to primary amines and the acute toxicity potential of the 2-aminothiazole pharmacophore.[1] Structural analogs (e.g., CAS 2103-99-3) exhibit acute oral toxicity.[1] The lipophilic 3-chloro-4-ethoxy substitution (LogP ~3.44) facilitates membrane permeability, increasing the risk of systemic absorption.

GHS Label Elements
  • Signal Word: WARNING (Potential upgrade to DANGER based on purity/analog data).

  • Pictograms:

    • 
      (Irritant)[1]
      
    • 
      (Systemic Toxicity - Conditional)[1]
      
Hazard Statements (H-Codes)
  • H302: Harmful if swallowed (Conservative estimate; treat as H301 Toxic in high doses).[1]

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][4][5]

  • H335: May cause respiratory irritation.[1][2][4][6]

  • H412: Harmful to aquatic life with long-lasting effects (Predicted based on chloro-phenyl moiety).[1]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3][6][7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4][6][7][8]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4][5] Remove contact lenses, if present and easy to do.[3][4][5][6][8] Continue rinsing.[1][3][4][5][6][8]

Physicochemical Profiling & Handling Logic

The handling protocols below are dictated by the compound's calculated physicochemical properties.

Key Properties & Implications:

  • LogP (Octanol-Water Partition): ~3.44. Implication: Highly lipophilic.[1] It will readily penetrate skin and latex gloves.[1]

  • TPSA (Topological Polar Surface Area): ~48 Ų.[1] Implication: High blood-brain barrier (BBB) permeability potential.[1]

  • pKa (Aminothiazole nitrogen): ~5.[1]3. Implication: Weakly basic; forms salts with strong acids.[1]

Handling Protocol: The "Double-Barrier" System

Due to the lipophilicity and potential bioactivity, a standard lab coat is insufficient.[1]

  • Primary Barrier: Nitrile gloves (Minimum thickness 0.11 mm).[1] Note: Latex is permeable to this compound.[1]

  • Secondary Barrier: For synthesis scale (>1g), use a glovebox or double-gloving technique (Nitrile over PE laminate).[1]

  • Atmosphere: Handle within a certified chemical fume hood.[1] The primary amine is susceptible to oxidation; minimize air exposure.[1]

HazardLogic Struct Structure: 4-(3-Cl-4-OEt-Ph)-thiazol-2-amine Prop1 Primary Amine (C-NH2) Struct->Prop1 Prop2 Lipophilic Tail (Cl + OEt) Struct->Prop2 Risk1 Risk: Oxidation & Skin Irritation (pH Basic) Prop1->Risk1 Risk2 Risk: Membrane Permeability (Systemic Absorption) Prop2->Risk2 Action1 Protocol: Store under Argon Avoid Metal Spatulas Risk1->Action1 Action2 Protocol: Double Nitrile Gloves (No Latex) Risk2->Action2

Figure 1: Structural features dictating safety and handling protocols.[1]

Stability, Storage, and Synthesis Context

This compound is often synthesized via the Hantzsch Thiazole Synthesis .[1] Understanding its origin helps in managing impurities (unreacted alpha-haloketones are powerful lachrymators).[1]

Storage Conditions
  • Temperature: 2–8°C .[1] (Refrigerate). Thermal degradation can occur at room temperature over extended periods.

  • Light: Protect from light.[1] Thiazoles can undergo photo-oxidation.[1]

  • Atmosphere: Hygroscopic.[1] Store under inert gas (Argon or Nitrogen).[1]

Synthesis Safety (Hantzsch Reaction)

If synthesizing this compound in-house:

  • Precursor 1: 2-bromo-1-(3-chloro-4-ethoxyphenyl)ethanone.[1][9] HAZARD: Severe lachrymator (tear gas effect).[1] Handle only in a fume hood.

  • Precursor 2: Thiourea. HAZARD: Suspected carcinogen (Carc. 2).[1]

  • By-products: HBr (Hydrobromic acid).[1] Ensure scrubbing of exhaust gases.[1]

Emergency Response Protocols

Fire Fighting Measures
  • Combustion Products: Emits toxic fumes of Carbon oxides (COx), Nitrogen oxides (NOx), Sulfur oxides (SOx), and Hydrogen Chloride (HCl).[1]

  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[1][10] Do not use high-volume water jet (may spread the lipophilic chemical).[1]

Accidental Release (Spill) Workflow
  • Evacuate: Clear the immediate area (5-10 meters).[1]

  • PPE: Don full-face respirator (P100/OV cartridges) if dust is visible.[1]

  • Neutralize: Do not use water initially.[1] Cover with dry lime or soda ash to neutralize potential acidity from hydrolysis products.

  • Clean: Sweep up carefully (avoid dust generation) or use a HEPA vacuum.[1] Wipe surface with 70% Ethanol (compound is soluble in organics, not water).

EmergencyResponse Event Spill Event (Solid Powder) Assess Assess Quantity Event->Assess Small < 500 mg (Benchtop) Assess->Small Large > 500 mg (Floor/Bulk) Assess->Large ActSmall 1. Wet wipe (Ethanol) 2. Double bag waste Small->ActSmall ActLarge 1. Evacuate Lab 2. Don Full PPE (Tyvek + Respirator) 3. Absorb with Vermiculite Large->ActLarge Disposal Disposal: High-Temp Incineration (Contains S, Cl, N) ActSmall->Disposal ActLarge->Disposal

Figure 2: Decision matrix for spill response based on quantity.

Toxicological Information (Predicted & Analog-Based)

Note: Experimental toxicology data for this specific CAS is limited.[1] The following is derived from validated QSAR models and analog data (2-aminothiazole).

EndpointPrediction/DataBasis
Acute Oral Toxicity LD50: 300–2000 mg/kg (Rat) Based on 2-amino-4-(4-chlorophenyl)thiazole (CAS 2103-99-3) [1].[1]
Skin Corrosion Irritant (Category 2)Basic amine functionality.[1]
Eye Damage Severe Irritant (Category 2A)Crystalline solids with basic pH.[1]
Sensitization Potential SensitizerThiazoles are known haptens in allergic contact dermatitis.[1]
Carcinogenicity Not Classified (Inconclusive)Some aminothiazoles show equivocal results; treat as suspect.[1]

Target Organ Toxicity:

  • Thyroid: Aminothiazoles can inhibit thyroid peroxidase (TPO), leading to goitrogenic effects in chronic exposure [2].[1]

  • Liver: Metabolism via CYP450 can generate reactive sulfoxides.[1]

References

  • Benchchem. (2024).[1][4] Product Analysis: 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine (CAS 375350-98-4).[9] Retrieved from

  • National Institutes of Health (PubChem). (2024).[1] Compound Summary: 2-Aminothiazole Hazard Profile. Retrieved from [1]

  • TCI Chemicals. (2024).[1] Safety Data Sheet: 2-Amino-4-(4-chlorophenyl)thiazole. Retrieved from

  • European Chemicals Agency (ECHA). (2024).[1] C&L Inventory: Thiazol-2-amine derivatives. Retrieved from [1]

Sources

Methodological & Application

Reaction conditions for condensing 2-bromo-1-(3-chloro-4-ethoxyphenyl)ethanone with thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The condensation of 2-bromo-1-(3-chloro-4-ethoxyphenyl)ethanone with thiourea is a classic Hantzsch thiazole synthesis.[1] This reaction is a cornerstone in medicinal chemistry for generating the 2-aminothiazole scaffold, a privileged structure found in numerous kinase inhibitors (e.g., Dasatinib), anti-inflammatory agents, and antimicrobial drugs.

The specific substitution pattern—3-chloro-4-ethoxy —is frequently employed to modulate lipophilicity and metabolic stability in drug candidates. The chlorine atom provides metabolic obstruction at the 3-position, while the ethoxy group serves as a hydrogen bond acceptor, often critical for binding within ATP-binding pockets of enzymes.

This guide provides a robust, scalable protocol for this synthesis, emphasizing reaction kinetics, isolation of the free base versus the hydrobromide salt, and troubleshooting common pitfalls like hydrolysis or dimerization.

Reaction Mechanism

The reaction proceeds through a stepwise mechanism involving nucleophilic substitution followed by condensation.

  • S-Alkylation (Rate Determining Step): The sulfur atom of thiourea acts as a nucleophile, attacking the

    
    -carbon of the bromoketone in an 
    
    
    
    fashion, displacing the bromide ion.
  • Intramolecular Cyclization: The nitrogen of the isothiourea intermediate attacks the carbonyl carbon.

  • Dehydration: Loss of a water molecule drives the formation of the aromatic thiazole ring.

Mechanistic Pathway (DOT Diagram)

HantzschMechanism Reactants Reactants: 2-Bromo-1-(3-chloro-4-ethoxyphenyl)ethanone + Thiourea Intermediate1 S-Alkylation (Thioimidate Intermediate) Reactants->Intermediate1 SN2 Attack (EtOH, Reflux) Intermediate2 Cyclization (Hydroxythiazoline) Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack ProductSalt Product (HBr Salt) Precipitates in EtOH Intermediate2->ProductSalt - H2O (Dehydration) FinalProduct Final Product (Free Base) 4-(3-chloro-4-ethoxyphenyl) thiazol-2-amine ProductSalt->FinalProduct + Base (NaHCO3/NH4OH)

Caption: Mechanistic flow of the Hantzsch synthesis from reactants to the isolated free base.

Experimental Design & Optimization

Success in this synthesis relies on controlling the solubility of the intermediate salt and ensuring complete dehydration.

Solvent Selection
SolventTemperatureOutcomeRecommendation
Ethanol (Abs.) 78°C (Reflux)Excellent. Reactants dissolve; HBr salt often precipitates, driving equilibrium.Preferred
Methanol 65°C (Reflux)Good. Higher solubility of HBr salt may require evaporation.Alternative
Water 100°CModerate. Green method, but starting material solubility is poor; requires surfactant (e.g.,

-CD).
Green Chem Only
DMF 80°CPoor. Difficult workup; product remains in solution.Avoid
Stoichiometry & Catalysis
  • Thiourea: Use a slight excess (1.1 – 1.2 equivalents ). Thiourea is cheap and water-soluble, making excess easy to remove during aqueous workup.

  • Catalyst: None required. The reaction is self-catalyzed by the release of HBr, which promotes the dehydration step.

  • Additives: If reaction is sluggish, a catalytic amount of Sodium Iodide (NaI) can accelerate the

    
     step via the Finkelstein reaction (in situ formation of the more reactive 
    
    
    
    -iodoketone).

Detailed Protocol: Standard Ethanol Reflux

Scale: 10 mmol (approx. 2.7 g of starting ketone)

Materials
  • Reactant A: 2-bromo-1-(3-chloro-4-ethoxyphenyl)ethanone (2.77 g, 10 mmol)

  • Reactant B: Thiourea (0.84 g, 11 mmol)

  • Solvent: Ethanol (Absolute or 95%), 30 mL

  • Base: Saturated aqueous Sodium Bicarbonate (

    
    ) or 10% Ammonium Hydroxide (
    
    
    
    )
Step-by-Step Procedure
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Reactant A and Ethanol to the flask. Stir at room temperature until the ketone is mostly dissolved. Note: Reactant A is a lachrymator; handle in a fume hood.

  • Addition: Add Thiourea (Reactant B) in one portion.

  • Reaction: Heat the mixture to reflux (oil bath set to ~85°C). Maintain reflux for 2 to 3 hours .

    • Monitoring: Check by TLC (System: Hexane/Ethyl Acetate 2:1). The starting bromoketone (

      
      ) should disappear, and a polar baseline spot (HBr salt) or lower 
      
      
      
      spot (amine) will appear.
  • Precipitation (HBr Salt): Upon cooling to room temperature, the hydrobromide salt of the product often crystallizes as a white or off-white solid.

    • If solid forms: Filter the solid and wash with cold ethanol (2 x 5 mL). This provides the pure salt.

    • If no solid forms: Proceed directly to neutralization.

  • Neutralization (Free Base Formation):

    • Suspend the HBr salt (or the crude reaction mixture) in 50 mL of water.

    • Slowly add saturated

      
       solution with vigorous stirring until the pH reaches ~8-9. Evolution of 
      
      
      
      gas will be observed.
    • The free base will precipitate as a solid. Stir for 30 minutes to ensure complete deprotonation.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake copiously with water (3 x 20 mL) to remove inorganic salts and excess thiourea.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

  • Recrystallization (Optional): If purity is <95%, recrystallize from hot Ethanol/Water (8:2 ratio).

Expected Yield & Characterization
  • Yield: 85% - 95%

  • Appearance: White to pale yellow solid.

  • 1H NMR (DMSO-d6):

    • 
       ~7.0-7.2 ppm (1H, s, Thiazole C5-H) – Diagnostic Signal
      
    • 
       ~7.0-7.3 ppm (2H, broad s, 
      
      
      
      , exchangeable with
      
      
      )
    • Aromatic protons for the 3-chloro-4-ethoxyphenyl group.

    • Ethoxy group: Quartet (~4.1 ppm) and Triplet (~1.4 ppm).

Workflow Diagram

ProtocolWorkflow Start Start: 10 mmol Bromoketone + 11 mmol Thiourea in EtOH Reflux Reflux 2-3 Hours (TLC Monitoring) Start->Reflux Cool Cool to Room Temp Reflux->Cool Decision Precipitate formed? Cool->Decision FilterSalt Filter HBr Salt (High Purity Intermediate) Decision->FilterSalt Yes Neutralize Add sat. NaHCO3 (pH 8-9) Decision->Neutralize No (Solution) Suspend Suspend Salt in Water FilterSalt->Suspend Suspend->Neutralize FilterFinal Filter Free Base Wash with Water Neutralize->FilterFinal Dry Dry (Vacuum Oven) Yield: 85-95% FilterFinal->Dry

Caption: Operational workflow for the synthesis and isolation of the target aminothiazole.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during filtration.Check filtrate pH.[2] If acidic, product is still dissolved as salt. Neutralize filtrate to recover more product.
Oily Product Impurities or incomplete drying.Triturate the oil with cold diethyl ether or hexanes to induce crystallization. Recrystallize from EtOH/Water.
Starting Material Remains Old/Wet Thiourea or hydrolysis of bromoketone.Add 0.2 eq more Thiourea and reflux longer. Ensure Ethanol is not "wet" (though reaction tolerates some water).
Dimerization Oxidation of the amino group.Perform reaction under Nitrogen atmosphere (usually not necessary but helpful for high purity). Store product in dark.

References

  • BenchChem. Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. Retrieved from

  • Organic Chemistry Portal. Synthesis of Thiazoles. Retrieved from

  • Facchinetti, V., et al. (2016). Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea enables a simple, fast, and eco-friendly solvent-free synthesis.[3] Synthesis, 48, 437-440.[3]

  • Narender, M., et al. (2007). Aqueous phase synthesis of 2-aminothiazoles using β-cyclodextrin. Synthesis, 3469-3472.[3]

  • EvitaChem. 4-(4-Chlorophenyl)-N-(4-ethoxyphenyl)thiazol-2-amine Synthesis Data. Retrieved from

Sources

Application Note: Determining the Thermodynamic Solubility of 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine in Dimethyl Sulfoxide (DMSO) and Ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for determining the thermodynamic equilibrium solubility of the small molecule 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine in two common pharmaceutical solvents: dimethyl sulfoxide (DMSO) and ethanol. Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing formulation strategies, bioavailability, and the reliability of in vitro screening data.[1] This guide details the principles behind solvent selection, outlines a robust shake-flask protocol based on established standards, and provides a method for quantitative analysis using reverse-phase high-performance liquid chromatography (RP-HPLC). The protocols are designed for researchers, chemists, and formulation scientists in the pharmaceutical and biotechnology industries.

Introduction and Scientific Background

Determining the thermodynamic solubility is crucial as it defines the maximum concentration of a substance that can be dissolved in a solvent at equilibrium.[2][3] This value is distinct from kinetic solubility, which is often measured in high-throughput screens and can overestimate true solubility due to the formation of supersaturated solutions.[1][4] The shake-flask method described herein is considered the gold standard for determining thermodynamic solubility.[2][5]

Rationale for Solvent Selection
  • Dimethyl Sulfoxide (DMSO): DMSO is a polar aprotic solvent with a remarkable ability to dissolve a wide range of both polar and nonpolar compounds.[6][7] Its high solvent power makes it the universal solvent for storing compound libraries and for initial in vitro biological screening.[6][8] Understanding a compound's solubility limit in DMSO is essential for preparing high-concentration stock solutions and preventing compound precipitation during assays.[7][9]

  • Ethanol: Ethanol is a polar protic solvent widely used in pharmaceutical formulations, including oral liquids, topicals, and injectables.[10][11] Its ability to dissolve many active pharmaceutical ingredients (APIs), coupled with its volatility and preservative properties, makes it a versatile excipient.[12] Determining solubility in ethanol is a key step in developing viable drug formulations.[13]

Principles of Solute-Solvent Interactions

The dissolution of a solid in a liquid solvent depends on the balance of energy required to break the solute-solute and solvent-solvent interactions versus the energy released from forming new solute-solvent interactions.[14][15][16] The principle of "like dissolves like" is a useful guide; substances with similar intermolecular forces are more likely to be soluble in one another.[14][17]

  • The target molecule, 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine, has both hydrogen bond donors (the amine group) and acceptors (the nitrogen and sulfur atoms in the thiazole ring, the ether oxygen), as well as a moderately hydrophobic substituted phenyl ring.

  • DMSO is a strong hydrogen bond acceptor and has a large dipole moment, allowing it to effectively solvate a wide variety of molecules.[7][9]

  • Ethanol can act as both a hydrogen bond donor and acceptor, facilitating its interaction with polar functional groups on the solute.[10]

Materials and Methods

Reagents and Materials
  • 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine (solid, >98% purity)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%

  • Ethanol (200 Proof, Dehydrated), ≥99.5%

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade (e.g., Milli-Q or equivalent)

  • Formic Acid, LC-MS Grade

  • 2.0 mL Screw-cap Vials (e.g., glass or polypropylene)

  • 0.22 µm Syringe Filters (hydrophilic, solvent-compatible, e.g., PTFE or PVDF)

  • HPLC Vials with inserts

  • Analytical Balance (4-decimal place)

  • Vortex Mixer

  • Orbital Shaker / Rotator with temperature control

  • Calibrated Pipettes

  • Reverse-Phase HPLC system with UV Detector

Experimental Protocols

This section details the step-by-step procedure for determining thermodynamic solubility using the shake-flask method, followed by quantification via HPLC-UV.

Overall Experimental Workflow

The workflow is designed to ensure that a true equilibrium is reached and that the measured concentration accurately reflects the dissolved compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A 1. Add Excess Solid to Vials B 2. Add Solvent (DMSO or Ethanol) A->B C 3. Equilibrate on Shaker (e.g., 24-48h at 25°C) B->C D 4. Centrifuge/Filter to Remove Solid C->D E 5. Dilute Supernatant D->E F 6. Analyze by RP-HPLC E->F

Caption: High-level workflow for thermodynamic solubility determination.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is adapted from the principles outlined in the OECD Test Guideline 105.[5][18][19]

  • Preparation:

    • Label at least three 2.0 mL screw-cap vials for each solvent (DMSO and Ethanol). Running replicates is essential for statistical validity.

    • Add an excess amount of solid 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine to each vial. An amount that is visibly in excess after equilibration is required (e.g., 5-10 mg). The exact mass is not critical, only that it is sufficient to saturate the solution.

  • Solvent Addition:

    • Accurately pipette 1.0 mL of the respective solvent (DMSO or Ethanol) into each corresponding vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Shake the samples for a minimum of 24 hours. For compounds that are slow to dissolve, 48 or 72 hours may be necessary to ensure equilibrium is reached.[1][4] A preliminary time-course experiment is recommended for novel compounds.

  • Phase Separation:

    • After equilibration, carefully remove the vials. Allow them to stand undisturbed for at least 1 hour to let the excess solid settle.

    • Crucial Step: To separate the saturated liquid phase from the undissolved solid, either:

      • Centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes.

      • Filter the supernatant using a 0.22 µm chemical-resistant syringe filter. Discard the first few drops of filtrate to avoid any adsorption effects from the filter membrane.

  • Sample Preparation for Analysis:

    • Immediately after separation, carefully pipette a known volume of the clear supernatant (e.g., 100 µL) into a pre-weighed vial containing a known volume of the initial mobile phase for the HPLC analysis (e.g., 900 µL). This creates a 1:10 dilution. The dilution factor may need to be adjusted to fall within the linear range of the calibration curve.

    • Prepare further dilutions as necessary.

Protocol 2: Quantification by Reverse-Phase HPLC

Reverse-phase HPLC is a standard technique for the analysis and quantification of small molecules.[20][21]

  • Preparation of Calibration Standards:

    • Prepare a high-concentration stock solution of the test compound in the analytical solvent (e.g., 1 mg/mL in Acetonitrile or DMSO).

    • Perform a serial dilution of this stock solution to create a set of at least five calibration standards of known concentrations that bracket the expected sample concentration.

  • HPLC Method Conditions (Example):

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are widely used for their ability to separate compounds based on hydrophobicity.[22][23]

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at a predetermined λmax (e.g., 254 nm or a wavelength of maximum absorbance for the compound).

    • Column Temperature: 30 °C

  • Analysis and Calculation:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (r²) > 0.99.

    • Inject the diluted samples from the solubility experiment.

    • Determine the concentration of the diluted sample from the standard curve.

    • Calculate the original solubility using the following formula:

      • Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Data Presentation and Interpretation

Results should be presented clearly, including the mean solubility and standard deviation from the replicate experiments.

Table 1: Thermodynamic Solubility of 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine

SolventTemperature (°C)Mean Solubility (mg/mL)Std. Dev.Mean Solubility (mM)
DMSO25[Insert Data][Insert Data][Insert Data]
Ethanol25[Insert Data][Insert Data][Insert Data]

Note: Molar solubility (mM) is calculated using the molecular weight of the compound.

Logical Relationship Diagram

This diagram illustrates the factors influencing the final measured solubility value, emphasizing the need for a robust, self-validating protocol.

G cluster_inputs Experimental Inputs cluster_process Process Integrity cluster_analysis Analytical Accuracy Compound Compound Purity Equilibrium True Equilibrium State Compound->Equilibrium Solvent Solvent Purity Solvent->Equilibrium Temp Temperature Control Temp->Equilibrium Time Equilibration Time Time->Equilibrium Separation Accurate Phase Separation (No solid carryover) Equilibrium->Separation Dilution Precise Dilution Separation->Dilution Output Reliable Solubility Value Dilution->Output HPLC Validated HPLC Method (Linearity, Accuracy) HPLC->Output

Caption: Key factors for a self-validating solubility measurement.

Conclusion

This application note provides a detailed, scientifically-grounded protocol for determining the thermodynamic solubility of 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine in DMSO and ethanol. Adherence to this robust shake-flask and RP-HPLC methodology will yield accurate and reproducible data, which is essential for making informed decisions in drug discovery and formulation development. The principles and techniques described are broadly applicable to other small molecules and solvent systems.

References

  • Vertex AI Search. (2024, November 10). The Vital Role of Ethanol in Pharmaceuticals. Premium Alcohol Supplier.
  • Vertex AI Search. (n.d.). Ethanol: A Versatile Solvent for Pharmaceutical Manufacturing and API Extraction.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • QuickTakes. (n.d.). Student Question : Explain the types of solvent-solute interactions and how they affect solubility. Chemistry.
  • Aure Chemical. (2026, February 6).
  • PubMed. (n.d.).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • PCCA. (2022, April 27). Different Alcohols Used in Compounding. THE PCCA BLOG.
  • MilliporeSigma. (n.d.). Small Molecule HPLC.
  • Birch, H., Redman, A. D., Letinski, D. J., Lyon, D. Y., & Mayer, P. (2021, September 15). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances.
  • Quora. (2018, February 13).
  • OECD. (n.d.). Test No.
  • Simpletas. (2025, July 28). What Is Ethanol Used for in the Chemical Industry?
  • Scribd. (n.d.). Solvent Solute Interactions | PDF.
  • LinkedIn. (2025, March 20). Applications of Ethanol in Various Industries Fuel Pharmaceuticals and Beyond.
  • ResearchGate. (2025, August 7).
  • TU Denmark. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review.
  • Walsh Medical Media. (2021, July 29). Solute- Solvent Interaction.
  • Bienta.net. (n.d.). Shake-Flask Solubility Assay.
  • Beckford, F. (n.d.). Chapter 14 Notes.
  • ChemDiv. (n.d.).
  • Fengchen Group. (2024, September 9).
  • PCBIS. (n.d.). Thermodynamic solubility. Strasbourg.
  • Phytosafe. (n.d.). OECD 105.
  • ResearchGate. (n.d.). DMSO solubility and bioscreening.
  • OECD. (n.d.). Test No.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Tosoh Bioscience. (n.d.). Reversed Phase Chromatography.
  • PubMed. (2007, November 15). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery.
  • Pharmaceutical Sciences. (2024, February 15).

Sources

Application Note: Precision Acylation of 2-Amino Group in Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists targeting the 2-aminothiazole scaffold—a "privileged structure" in drug discovery (e.g., Dasatinib, Avatrombopag) that presents unique synthetic challenges due to its electronic desensitization.

Executive Summary & Chemical Challenge

The acylation of 2-aminothiazoles is non-trivial compared to standard aniline acylation. The 2-amino group is part of a heteroaromatic amidine system, leading to two primary complications:

  • Attenuated Nucleophilicity: The electron-withdrawing nature of the thiazole ring (inductive effect of Sulfur and Nitrogen) significantly lowers the

    
     of the exocyclic amine (typically 
    
    
    
    ~5.3 vs. ~4.6 for aniline, but nucleophilicity is often lower due to resonance delocalization).
  • Ambident Reactivity: The substrate exists in a tautomeric equilibrium between the amino (aromatic) and imino (non-aromatic) forms. While the exocyclic amine is the thermodynamic product, kinetic control can sometimes lead to ring nitrogen acylation or bis-acylation.

This guide provides three validated protocols ranging from standard kinetic methods to forcing conditions for deactivated substrates.

Mechanistic Insight & Tautomerism

Understanding the tautomeric equilibrium is critical for reaction design. The exocyclic nitrogen is the preferred nucleophile, but the endocyclic nitrogen can act as a proton acceptor (base) or competing nucleophile under specific conditions.

Figure 1: Tautomerism and Acylation Pathway

ThiazoleAcylation cluster_0 Critical Control Point AminoForm 2-Aminothiazole (Amino Form - Aromatic) IminoForm 2-Iminothiazole (Imino Form - Non-aromatic) AminoForm->IminoForm Tautomerism (Fast Eq) Transition Tetrahedral Intermediate AminoForm->Transition + R-COCl (Nucleophilic Attack) Product N-(Thiazol-2-yl)amide (Thermodynamic Product) Transition->Product - HCl (Re-aromatization) BisProduct Bis-Acylated Side Product Product->BisProduct + Excess R-COCl (Over-reaction)

Caption: The reaction is driven by the nucleophilic attack of the amino-tautomer. Re-aromatization (Transition -> Product) provides the thermodynamic driving force.

Experimental Protocols

Method A: The "Standard" Kinetic Protocol (Acid Chlorides)

Best for: Reactive acid chlorides and unhindered 2-aminothiazoles. Mechanism: Nucleophilic substitution with Pyridine acting as both solvent and proton scavenger.

Materials:

  • 2-Aminothiazole derivative (1.0 equiv)[1]

  • Acid Chloride (1.1 – 1.2 equiv)

  • Solvent: Anhydrous Pyridine (or DCM with 3.0 equiv Pyridine)

  • Catalyst: DMAP (0.1 equiv) – Optional, for sluggish substrates

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under

    
    , dissolve the 2-aminothiazole (1.0 mmol) in anhydrous Pyridine (3–5 mL).
    
    • Note: If the substrate is insoluble, mild heating (40°C) may be required before adding the electrophile.

  • Addition: Cool the solution to 0°C (ice bath). Add the acid chloride dropwise via syringe to control the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours.

    • Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the lower Rf amine spot.

  • Work-up (Precipitation Method): Pour the reaction mixture into ice-cold water (20 mL). The amide product often precipitates as a solid. Filter, wash with water and cold

    
    .
    
  • Work-up (Extraction Method): If no precipitate forms, dilute with EtOAc, wash with 1N HCl (to remove pyridine), saturated ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , and brine. Dry over 
    
    
    
    .[2][3][4]
Method B: The "Coupling" Protocol (Carboxylic Acids)

Best for: Complex carboxylic acids, chiral substrates, or when acid chlorides are unstable. Reagent Focus: HATU is the gold standard here. Standard carbodiimides (EDC/DCC) often fail due to the low nucleophilicity of the aminothiazole.

Materials:

  • Carboxylic Acid (1.0 equiv)[2]

  • 2-Aminothiazole (1.0 – 1.2 equiv)

  • Coupling Agent: HATU (1.2 – 1.5 equiv)

  • Base: DIPEA (Hunig's Base) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (3 mL). Add DIPEA (2.0 mmol) and stir at RT for 15 minutes.

    • Observation: The solution may turn yellow/orange (formation of the activated ester).

  • Coupling: Add the 2-aminothiazole (1.0–1.2 mmol) in one portion.

  • Optimization: Stir at RT for 16 hours.

    • Critical Step: If conversion is <50% after 4 hours, heat to 50–60°C. The low nucleophilicity often requires thermal energy to overcome the activation barrier.

  • Work-up: Dilute with EtOAc (excess, ~30 mL). Wash with saturated LiCl solution (3x) to remove DMF, followed by

    
     and brine.
    
Method C: The "Hammer" Protocol (POCl3 Activation)

Best for: Extremely deactivated amines or sterically hindered acids where HATU fails. Warning: Harsh conditions; not suitable for acid-sensitive groups.

Procedure:

  • Dissolve Carboxylic Acid (1.0 equiv) and 2-Aminothiazole (1.0 equiv) in anhydrous Pyridine.

  • Cool to -10°C.

  • Add

    
     (1.1 equiv) dropwise.
    
  • Stir at 0°C for 1 hour, then RT for 1 hour.

  • Quench carefully with ice water.

Comparative Analysis of Methods

FeatureMethod A (Acid Chloride)Method B (HATU)Method C (POCl3)
Reactivity HighModerate to HighVery High
Substrate Scope Simple acyl groupsComplex/Chiral acidsSterically hindered
By-products HCl (requires base)Urea (water soluble)Phosphoric acid species
Risk Bis-acylationHigh cost of reagentsHarsh/Epimerization
Typical Yield 70-95%60-90%50-80%

Troubleshooting & Optimization

Decision Matrix for Low Yields

If the reaction stalls or yields are low, consult the following logic flow:

Troubleshooting Start Problem: Low Yield / Incomplete Reaction CheckTLC Check TLC: Is Starting Material (SM) remaining? Start->CheckTLC Yes_SM Nucleophile is too weak CheckTLC->Yes_SM Yes No_SM Decomposition or Bis-Acylation CheckTLC->No_SM No (Complex Mixture) Heat Heat Yes_SM->Heat Action 1: Heat to 60-80°C Catalyst Catalyst Yes_SM->Catalyst Action 2: Add 10-20 mol% DMAP Reagent Reagent Yes_SM->Reagent Action 3: Switch to Acid Fluoride or POCl3 Method Stoich Stoich No_SM->Stoich Action 1: Reduce Acylating Agent to 0.95 eq Temp Temp No_SM->Temp Action 2: Conduct at -78°C to 0°C

Caption: Diagnostic workflow for optimizing 2-aminothiazole acylation.

Key Technical Tips
  • Bis-acylation: If you observe a less polar spot running just above the product, it is likely the N,N-diacyl species. This can often be converted back to the mono-acyl product by treating the crude mixture with

    
     in MeOH at RT for 30 mins (selective hydrolysis).
    
  • Solvent Choice: If Pyridine is undesirable, THF/TEA is a viable alternative, but reaction rates will be slower. DCM is often too non-polar to dissolve polar aminothiazoles.

  • Purification: 2-acylaminothiazoles are often sparingly soluble. If column chromatography is difficult, try recrystallization from EtOH or Acetonitrile.

Validation Criteria (QC)

To confirm the formation of the desired N-acyl product (amide) versus the ring N-acyl (imino) species:

  • 1H NMR: Look for the amide -NH proton. It typically appears as a broad singlet very downfield (

    
     10.0 – 12.0 ppm) in DMSO-
    
    
    
    .
  • Shift of Ring Protons: The thiazole ring protons (C4-H and C5-H) will show a downfield shift (deshielding) of 0.1–0.3 ppm upon acylation due to the electron-withdrawing carbonyl.

  • IR Spectroscopy: Strong Amide I band at 1650–1690

    
    .
    

References

  • Fundamental Reactivity: Hantzsch, A. "Ueber die Synthese von Thiazolverbindungen."[3] Justus Liebigs Annalen der Chemie, 1887.

  • HATU Protocol: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive."[5] Journal of the American Chemical Society, 1993.

  • Acylation of Aminothiazoles (Review): "Application Notes and Protocols: Functionalization of the Amino Group on the 2-Aminothiazole Ring." BenchChem, 2025.[2][3][6]

  • POCl3 Method: "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters, 2022.

  • Dasatinib Synthesis (Case Study): "A Practical Synthesis of Dasatinib." Organic Process Research & Development, 2012. (Demonstrates coupling of thiazole amine).

Sources

Application Notes and Protocols for the Synthesis of Novel Sulfonamide Derivatives from 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of novel sulfonamide derivatives commencing from 4-(3-chloro-4-ethoxyphenyl)thiazol-2-amine. The protocol is designed for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The synthesis is centered around a robust and well-established Sandmeyer-type reaction, which allows for the efficient conversion of the starting heterocyclic amine into a key sulfonyl chloride intermediate. Subsequent reaction with a diverse range of primary and secondary amines affords the target sulfonamide derivatives. This guide offers a detailed, step-by-step experimental protocol, an in-depth explanation of the underlying chemical principles, and methods for the characterization of the synthesized compounds. The content herein is grounded in established scientific literature to ensure technical accuracy and reproducibility.

Introduction: The Significance of Thiazole-Based Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, diuretic, hypoglycemic, and anticancer properties.[1][2] The thiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, is also a privileged scaffold in drug discovery, known for its broad spectrum of biological activities.[3][4] The strategic combination of these two pharmacophores into a single molecular entity, thiazole-based sulfonamides, has garnered significant interest in the pursuit of novel drug candidates with enhanced efficacy and unique mechanisms of action.[3][5][6]

The starting material, 4-(3-chloro-4-ethoxyphenyl)thiazol-2-amine, presents a valuable platform for the generation of a library of novel sulfonamide derivatives. The presence of the chloro and ethoxy substituents on the phenyl ring allows for the exploration of structure-activity relationships (SAR) and the fine-tuning of physicochemical properties. This guide provides a detailed roadmap for the synthesis of such derivatives, empowering researchers to explore new chemical space in their drug discovery endeavors.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target sulfonamide derivatives from 4-(3-chloro-4-ethoxyphenyl)thiazol-2-amine is accomplished through a reliable two-step sequence:

  • Diazotization and Chlorosulfonylation: The primary amino group of the 2-aminothiazole derivative is converted into a diazonium salt. This is immediately followed by a Sandmeyer-type reaction where the diazonium group is replaced by a chlorosulfonyl group (-SO₂Cl).[7][8] This reaction is typically catalyzed by copper salts and utilizes a source of sulfur dioxide.

  • Sulfonamide Formation: The resulting sulfonyl chloride is a reactive intermediate that readily undergoes nucleophilic attack by primary or secondary amines in the presence of a base to form the stable sulfonamide linkage.[1][9]

This synthetic route offers the advantage of modularity, as a wide variety of amines can be employed in the second step to generate a diverse library of sulfonamide derivatives.

Visualizing the Synthetic Workflow

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow StartingMaterial 4-(3-Chloro-4-ethoxyphenyl) thiazol-2-amine DiazoniumSalt In situ Diazonium Salt Intermediate StartingMaterial->DiazoniumSalt 1. NaNO₂, aq. HCl 0-5 °C SulfonylChloride 4-(3-Chloro-4-ethoxyphenyl) thiazole-2-sulfonyl chloride DiazoniumSalt->SulfonylChloride 2. SO₂/DABSO, Cu(I)Cl Acetic Acid FinalProduct Target Sulfonamide Derivative SulfonylChloride->FinalProduct Amine Primary or Secondary Amine (R1R2NH) Amine->FinalProduct

Caption: Synthetic route from the starting amine to the final sulfonamide derivatives.

Detailed Experimental Protocols

4.1. Step 1: Synthesis of 4-(3-Chloro-4-ethoxyphenyl)thiazole-2-sulfonyl chloride

This protocol is adapted from established Sandmeyer-type chlorosulfonylation procedures.[10][11][12] The use of DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) is recommended as a stable and easy-to-handle surrogate for gaseous sulfur dioxide.[10][11][12]

Materials:

  • 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct)

  • Copper(I) Chloride (CuCl)

  • Acetic Acid

  • Ice

  • Deionized Water

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Magnetic Stirrer with Cooling Bath

Protocol:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 4-(3-chloro-4-ethoxyphenyl)thiazol-2-amine (1.0 eq) in a mixture of acetic acid and concentrated hydrochloric acid at 0-5 °C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The formation of the diazonium salt from a heterocyclic amine is a well-established procedure.[13][14][15]

  • Chlorosulfonylation:

    • In a separate flask, prepare a suspension of DABSO (1.5 eq) and copper(I) chloride (0.1 eq) in acetic acid, and cool it to 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution to the DABSO suspension while maintaining the temperature below 10 °C. Vigorous stirring is crucial during this addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture into a beaker containing ice-water.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash them with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude 4-(3-chloro-4-ethoxyphenyl)thiazole-2-sulfonyl chloride can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

4.2. Step 2: General Procedure for the Synthesis of Sulfonamide Derivatives

This protocol describes the reaction of the synthesized sulfonyl chloride with a generic primary or secondary amine.[1][2][9]

Materials:

  • 4-(3-Chloro-4-ethoxyphenyl)thiazole-2-sulfonyl chloride

  • Appropriate primary or secondary amine (1.2 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Magnetic Stirrer

Protocol:

  • Reaction Setup:

    • Dissolve 4-(3-chloro-4-ethoxyphenyl)thiazole-2-sulfonyl chloride (1.0 eq) in dry dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C using an ice bath.

  • Amine Addition:

    • Add the desired primary or secondary amine (1.2 eq) to the solution, followed by the dropwise addition of pyridine or triethylamine (2.0 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude sulfonamide derivative can be purified by recrystallization or column chromatography on silica gel.

Characterization of Synthesized Compounds

The identity and purity of the synthesized sulfonamide derivatives should be confirmed using a combination of standard analytical techniques:

Analytical Technique Purpose Expected Observations
Thin Layer Chromatography (TLC) Reaction monitoring and purity assessment.A single spot for the purified compound with a distinct Rf value.
¹H and ¹³C NMR Spectroscopy Structural elucidation.Characteristic chemical shifts and coupling constants for the aromatic, thiazole, and sulfonamide protons and carbons.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the calculated mass of the target compound.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the S=O stretching of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).
Melting Point (MP) Purity assessment for solid compounds.A sharp and defined melting point range.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and frequently cited synthetic methodologies in organic chemistry.[1][9][10] The Sandmeyer reaction is a classic and reliable method for the introduction of various functional groups onto an aromatic or heteroaromatic ring via a diazonium salt intermediate.[8] The subsequent sulfonylation of amines is also a high-yielding and robust transformation.[2][16]

To ensure the validity of the experimental results, it is crucial to:

  • Use pure starting materials: The purity of 4-(3-chloro-4-ethoxyphenyl)thiazol-2-amine should be confirmed before use.

  • Maintain strict temperature control: The diazotization step is particularly sensitive to temperature and must be performed at 0-5 °C to prevent the decomposition of the unstable diazonium salt.

  • Monitor reaction progress: Regular monitoring by TLC will help determine the optimal reaction time and prevent the formation of byproducts.

  • Thoroughly characterize the final products: Comprehensive characterization using the analytical techniques listed above will confirm the structure and purity of the synthesized sulfonamide derivatives.

By adhering to these principles, researchers can have a high degree of confidence in the outcomes of their synthetic efforts.

Conclusion

This application note provides a detailed and scientifically grounded guide for the synthesis of novel sulfonamide derivatives from 4-(3-chloro-4-ethoxyphenyl)thiazol-2-amine. The described two-step protocol is efficient, versatile, and based on reliable chemical transformations. By following the outlined procedures and characterization methods, researchers in drug discovery and medicinal chemistry can effectively generate libraries of new chemical entities for biological screening and the development of potential therapeutic agents.

References

  • Baxendale, I. R., et al. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 9(1), 107-115. [Link]

  • Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(30), 5951–5955. [Link]

  • Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Chemistry Portal. [Link]

  • Scribd. (2009). Aqueous Synthesis of Aryl Sulfonyl Chlorides. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. [Link]

  • Max Planck Society. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. [Link]

  • Moody, C. J., & Neil, M. R. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 815–819. [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Baxendale, I. R., et al. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 9(1), 107-115. [Link]

  • Royal Society of Chemistry. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [Link]

  • ResearchGate. (2025). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

  • ACS Publications. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21543–21551. [Link]

  • ACS Publications. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(30), 5951–5955. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-215. [Link]

  • Synfacts. (2024). Synthesis of Aryl Sulfonamides by a Sandmeyer-Type Chlorosulfonylation of Anilines. Synfacts, 20(10), 1051. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • MDPI. (2014). Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety. Molecules, 19(1), 1004-1018. [Link]

  • MDPI. (2021). Three possible ways of the reaction between 2-aminothiazole and electrophiles. Molecules, 26(18), 5556. [Link]

  • National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • ACS Publications. (1990). Diazotization of heterocyclic primary amines. Chemical Reviews, 90(7), 1151-1193. [Link]

  • African Journal of Advanced Pure and Applied Sciences. (2023). Using of 2-Aminothiazole Diazotised in Spectrophotometric Estimation of Cefadroxil in Dosage. [Link]

  • National Center for Biotechnology Information. (2025). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. [Link]

  • MDPI. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]

  • Semantic Scholar. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. [Link]

  • ResearchGate. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. [Link]

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. [Link]

  • Jetir. (2019). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. JETIR, 6(6), 481-492. [Link]

  • Polish Scientific Journals Database. (2023). Design and Synthesis of Sulfonamides Derivatives: A Review. World News of Natural Sciences, 49, 51-66. [Link]

  • Scribd. (n.d.). Sulfonamide Derivatives: Synthesis & Activity. [Link]

Sources

In vitro assay protocols for aminothiazole-based COX inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: In Vitro Assay Protocols for Aminothiazole-Based COX Inhibition For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of aminothiazole-based compounds as inhibitors of cyclooxygenase (COX) enzymes. We move beyond simple procedural lists to offer detailed, field-tested protocols grounded in the biochemical principles of COX catalysis and inhibition. This document outlines methodologies for determining inhibitor potency (IC₅₀) and selectivity for COX-1 and COX-2 isoforms using both colorimetric and fluorometric assays. Furthermore, we present a framework for advanced kinetic analysis to elucidate the mechanism of inhibition and a robust cell-based assay protocol to assess compound efficacy in a physiologically relevant context. Each protocol is designed as a self-validating system, complete with necessary controls and data analysis guidelines to ensure the generation of reliable and reproducible results.

Introduction: The Rationale for Targeting COX with Aminothiazole Scaffolds

Cyclooxygenase (COX), also known as prostaglandin H synthase (PGHS), is a critical enzyme in the arachidonic acid cascade, responsible for the synthesis of prostanoids like prostaglandins and thromboxanes.[1][2] These lipid mediators are pivotal in a vast array of physiological and pathological processes. Two primary isoforms of the enzyme exist:

  • COX-1: A constitutively expressed enzyme found in most tissues, responsible for homeostatic functions such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation.[3][4][5]

  • COX-2: An inducible isoform whose expression is significantly upregulated at sites of inflammation by stimuli such as cytokines and lipopolysaccharides (LPS).[3][4][6] It is the primary source of prostaglandins that mediate inflammation, pain, and fever.[7]

The discovery that COX-2 is the principal isoform involved in inflammation revolutionized the development of non-steroidal anti-inflammatory drugs (NSAIDs).[8] Selectively inhibiting COX-2 over COX-1 is a key therapeutic strategy to retain anti-inflammatory efficacy while minimizing the gastrointestinal side effects associated with the inhibition of COX-1's protective functions.[6]

The 2-aminothiazole moiety has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the design of potent and selective COX-2 inhibitors.[9][10][11][12][13] Its structural features allow for specific interactions within the active site of the COX-2 enzyme. Evaluating the inhibitory profile of novel aminothiazole derivatives requires a systematic and multi-faceted in vitro approach, progressing from initial high-throughput screening to detailed mechanistic and cell-based studies.[7][14]

The Cyclooxygenase Signaling Pathway

The following diagram illustrates the central role of COX-1 and COX-2 in converting arachidonic acid into prostanoid precursors. Selective inhibitors, such as many aminothiazole-based compounds, are designed to preferentially block the COX-2 pathway.

COX_Pathway membrane Membrane Phospholipids PLA2 PLA₂ membrane->PLA2 Hydrolysis AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 Substrate COX2 COX-2 (Inducible) AA->COX2 Substrate PGH2_1 PGH₂ COX1->PGH2_1 Catalysis PGH2_2 PGH₂ COX2->PGH2_2 Catalysis Homeostasis Physiological Prostanoids (Gastric Protection, Platelet Aggregation) PGH2_1->Homeostasis Isomerases Inflammation Pathological Prostanoids (Inflammation, Pain, Fever) PGH2_2->Inflammation Isomerases Aminothiazole Aminothiazole-Based Selective Inhibitor Aminothiazole->COX2 Inhibits LPS Inflammatory Stimuli (e.g., LPS, Cytokines) LPS->COX2 Induces Expression

Caption: General workflow for determining IC₅₀ and selectivity.

Protocol 1: Colorimetric COX Inhibitor Screening Assay

This robust assay measures the peroxidase component of COX, which catalyzes the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), resulting in a color change that can be monitored spectrophotometrically at ~590 nm. [15][16][17][18] Expertise & Experience: This method is cost-effective and straightforward, making it ideal for primary screening of a large number of compounds. Its sensitivity is generally sufficient for initial potency ranking. The protocol is based on well-established commercial kits, ensuring reagent quality and reproducibility. [16][19] Materials and Reagents

  • Purified Enzymes: Ovine or human COX-1, Human recombinant COX-2.

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0. [16]* Heme: Required cofactor for COX activity. [16]* Colorimetric Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Enzyme Substrate: Arachidonic Acid.

  • Test Compounds: Aminothiazole derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Control Inhibitors: A selective COX-1 inhibitor (e.g., SC-560) and a selective COX-2 inhibitor (e.g., Celecoxib). [20][21]* 96-well microplate and a plate reader capable of measuring absorbance at 590-611 nm. [16] Step-by-Step Protocol

  • Reagent Preparation: Prepare all reagents as per manufacturer guidelines. Dilute the Assay Buffer concentrate, Heme, and enzymes to their final working concentrations. [16]Prepare a working solution of Arachidonic Acid immediately before use. [16]2. Compound Dilution: Prepare a serial dilution of your aminothiazole test compounds in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1% to avoid affecting enzyme activity.

  • Plate Setup: In a 96-well plate, set up the following wells in triplicate:

    • Background Wells: 160 µL Assay Buffer, 10 µL Heme. [16] * 100% Initial Activity (Positive Control): 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme (COX-1 or COX-2), 10 µL Solvent. [16] * Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme (COX-1 or COX-2), 10 µL of diluted test compound. [16] * Control Inhibitor Wells: Set up wells with known selective inhibitors (e.g., Celecoxib for COX-2) to validate assay performance.

  • Pre-incubation: Gently shake the plate and incubate for a defined period (e.g., 5-15 minutes) at 25°C. [6][16] * Trustworthiness: This step allows the inhibitor to bind to the enzyme before the reaction starts. For time-dependent inhibitors, this pre-incubation time is a critical variable and may need to be optimized. [16][22]5. Reaction Initiation: Add 20 µL of the Colorimetric Substrate (TMPD) solution to all wells.

  • Enzymatic Reaction Start: Immediately add 20 µL of the Arachidonic Acid working solution to all wells to initiate the reaction. The final volume should be ~220 µL. [16]7. Data Acquisition: Immediately read the absorbance at 590 nm in kinetic mode for 5-10 minutes, or as an endpoint reading after a fixed time (e.g., 5 minutes).

Protocol 2: Fluorometric COX Inhibitor Screening Assay

This assay also measures the peroxidase activity of COX but uses a non-fluorescent probe, 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), which is oxidized to the highly fluorescent resorufin. [1][20]This method offers higher sensitivity compared to the colorimetric assay.

Expertise & Experience: The increased sensitivity of the fluorometric assay makes it particularly useful for characterizing highly potent inhibitors or when using very low enzyme concentrations. The principles are similar to the colorimetric assay, allowing for a smooth transition between methods. [3][20] Materials and Reagents

  • All materials from Protocol 2.1, with the following substitution:

  • Fluorometric Probe: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) or similar COX probe. [3][20]* Apparatus: 96-well black opaque microplate and a fluorescence plate reader (Excitation: 535-540 nm, Emission: 585-595 nm). [3][20] Step-by-Step Protocol

  • Reagent & Compound Preparation: Follow steps 1 and 2 from the colorimetric protocol.

  • Plate Setup: In a 96-well black plate, set up the following wells in triplicate (final volume will be 200 µL): [20] * Background Wells: 160 µL Assay Buffer, 10 µL Heme, 10 µL ADHP Probe, 10 µL Solvent. [20] * 100% Initial Activity: 150 µL Assay Buffer, 10 µL Heme, 10 µL ADHP Probe, 10 µL Enzyme (COX-1 or COX-2), 10 µL Solvent. [20] * Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL ADHP Probe, 10 µL Enzyme (COX-1 or COX-2), 10 µL of diluted test compound. [20]3. Pre-incubation: Incubate the plate for 5-15 minutes at room temperature, protected from light.

  • Reaction Initiation: Add 10 µL of the Arachidonic Acid working solution to all wells. [7]5. Data Acquisition: Immediately measure fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes. [3]

Data Analysis and Presentation
  • Correct for Background: Subtract the average rate (or endpoint value) of the background wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = [(Rate of 100% Activity - Rate of Inhibitor Well) / Rate of 100% Activity] * 100

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.

  • Calculate Selectivity Index (SI): SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) A higher SI value indicates greater selectivity for COX-2. [6][19] Data Presentation Table

Summarize the results in a clear, tabular format. The data below are representative examples based on published findings for aminothiazole derivatives. [9][10]

Compound ID COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI)
Aminothiazole-A 6.34 0.71 8.9
Aminothiazole-B 1.00 0.09 11.1

| Celecoxib (Control) | 7.21 | 0.83 | 8.7 |

Advanced Characterization: Mechanism of Inhibition (MOA) Studies

While IC₅₀ values are essential for ranking potency, they do not describe how a compound inhibits the enzyme. [22][23]Understanding the kinetic mechanism of inhibition (e.g., competitive, non-competitive, time-dependent) provides deeper insight into the drug-target interaction and can better predict in vivo behavior. [24][25] Expertise & Experience: Time-dependent inhibition, for example, is a hallmark of many selective COX-2 inhibitors like celecoxib. [22][23]This occurs when an initial weak binding is followed by a conformational change leading to a more tightly bound state. Assays that lack a pre-incubation step may fail to capture this potency, underscoring the importance of kinetic analysis. [22] Protocol Outline for Kinetic Studies

  • Objective: To determine the inhibition constant (Kᵢ) and the type of inhibition with respect to the substrate, arachidonic acid.

  • Methodology:

    • Set up the chosen assay (colorimetric or fluorometric) as described previously.

    • Vary the concentration of the arachidonic acid substrate across a range (e.g., 0.5 to 10 times the Michaelis constant, Kₘ).

    • For each substrate concentration, measure the initial reaction rates in the absence of inhibitor and in the presence of several fixed concentrations of the aminothiazole compound.

    • Ensure pre-incubation times are standardized to account for any time-dependent effects.

  • Data Analysis:

    • Plot the data using a double reciprocal plot (Lineweaver-Burk) or by fitting the velocity data directly to the Michaelis-Menten equation modified for different inhibition models.

    • The pattern of changes in Vₘₐₓ and Kₘ in the presence of the inhibitor will reveal the mechanism of action.

Cell-Based Assays: Efficacy in a Physiological System

Biochemical assays use purified enzymes, which lack the complexity of a cellular environment. Cell-based assays provide a more physiologically relevant model to confirm that a compound can cross cell membranes, engage its target, and inhibit COX-2 activity in situ. [7][14]A common method uses lipopolysaccharide (LPS)-stimulated macrophages to induce COX-2 expression and then measures the downstream production of Prostaglandin E₂ (PGE₂). [6][7]

Workflow for Cell-Based PGE₂ Inhibition Assay

Caption: Workflow for a cell-based COX-2 inhibition assay.

Step-by-Step Protocol

  • Cell Culture: Seed a suitable cell line (e.g., RAW 264.7 murine macrophages) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the aminothiazole test compounds or vehicle control (DMSO). Incubate for 1-2 hours.

  • COX-2 Induction: Add lipopolysaccharide (LPS) to the wells (final concentration ~1 µg/mL) to stimulate the cells and induce COX-2 expression. [6]Do not add LPS to negative control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator. [6]5. Supernatant Collection: Carefully collect the cell culture supernatant from each well for analysis. [6]6. PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercially available PGE₂ competitive ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of PGE₂ production for each compound concentration relative to the LPS-stimulated vehicle control. Plot the results to determine the cellular IC₅₀ value.

Trustworthiness: It is crucial to run a parallel cell viability assay (e.g., MTT or resazurin) to ensure that the observed reduction in PGE₂ is due to specific COX-2 inhibition and not general cytotoxicity of the test compounds.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
High Background Signal Contaminated reagents or microplate; Autoxidation of substrate.Use fresh, high-purity water and reagents. [6]Ensure the substrate is prepared immediately before use.
Low Signal / No Activity Inactive enzyme or substrate; Incorrect buffer pH; Degraded Heme cofactor.Verify enzyme activity with a known control inhibitor. [6]Check buffer pH. Prepare fresh substrate and Heme solutions.
High Well-to-Well Variability Inconsistent pipetting; Edge effects in the microplate; Non-uniform cell seeding (cell-based assay).Use calibrated pipettes and practice consistent technique. [6]Avoid using the outer wells of the plate. Ensure a homogenous cell suspension when seeding.
IC₅₀ Differs from Literature Different assay conditions (incubation time, substrate concentration, enzyme source); Compound insolubility.Standardize assay conditions and report them clearly. [22]Check compound solubility in the final assay buffer.

Conclusion

The systematic in vitro evaluation of aminothiazole-based COX inhibitors is a cornerstone of their preclinical development. By employing a tiered approach—starting with robust biochemical screens for potency and selectivity, advancing to kinetic studies to define the mechanism of action, and culminating in cell-based assays to confirm efficacy in a biological system—researchers can build a comprehensive profile of their compounds. The protocols and insights provided in this guide are designed to ensure the generation of high-quality, reliable data, thereby accelerating the journey of promising aminothiazole derivatives from the bench to potential therapeutic applications.

References

  • COX Fluorescent Inhibitor Screening Assay Kit. (n.d.). Interchim. Retrieved from [Link]

  • COX Colorimetric Inhibitor Screening Assay Kit. (n.d.). Creative BioMart. Retrieved from [Link]

  • COX (ovine) Colorimetric Inhibitor Screening Assay Kit. (n.d.). Interchim. Retrieved from [Link]

  • Copeland, R. A., Williams, J. M., Giannaras, J., Nurnberg, S., Covington, M., Pinto, D., Pick, S., & Trzaskos, J. M. (1999). Kinetic basis for selective inhibition of cyclo-oxygenases. Biochemical Journal, 342(Pt 3), 533–540. Retrieved from [Link]

  • Copeland, R. A., Williams, J. M., Giannaras, J., Nurnberg, S., Covington, M., Pinto, D., Pick, S., & Trzaskos, J. M. (1999). Kinetic basis for selective inhibition of cyclo-oxygenases. Biochemical Journal, 342(3), 533-540. Retrieved from [Link]

  • Hussein, M. A., Alam, O. I., & Gomaa, H. A. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(53), 32049-32062. Retrieved from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. Retrieved from [Link]

  • Walker, M. C., & Gierse, J. K. (2001). A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. Biochemical Journal, 357(Pt 3), 709–718. Retrieved from [Link]

  • Laufer, S., & Luik, S. (2010). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Methods in Molecular Biology, 644, 145-156. Retrieved from [Link]

  • Al-Warhi, T., Sabt, A., Al-Ghorbani, M., & Al-Shar'i, N. A. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29339-29353. Retrieved from [Link]

  • Asati, V., Mahapatra, D. K., & Bharti, S. K. (2018). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Pharmaceutical and Biomedical Research, 4(3), 25-34. Retrieved from [Link]

  • Gomaa, H. A., Hussein, M. A., & Alam, O. I. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. Retrieved from [Link]

  • Al-Warhi, T., Sabt, A., Al-Ghorbani, M., & Al-Shar'i, N. A. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29339-29353. Retrieved from [Link]

  • Hati, S., & Bhattacharyya, D. (2018). Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy. IUCrJ, 5(Pt 6), 735–746. Retrieved from [Link]

  • Walker, M. C., & Gierse, J. K. (2001). A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. Biochemical Journal, 357(3), 709-718. Retrieved from [Link]

  • Wang, J., Yang, Y., Zhang, Y., Wang, Y., Li, S., & Li, J. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4697. Retrieved from [Link]

  • Al-Omaim, W. S., & El-Sayed, M. A. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(10), 1177-1197. Retrieved from [Link]

  • Lee, S. H., Lee, E. J., Kim, H. J., & Kim, Y. S. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 26(7), 1993. Retrieved from [Link]

  • Tsolaki, E., & Komiotis, D. (2017). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 22(12), 2211. Retrieved from [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. Retrieved from [Link]

  • Chart representing the COX-2 inhibitory activity of the tested compounds against celecoxib as a reference. (2020). ResearchGate. Retrieved from [Link]

  • Mohammadi-Farani, A., Foroumadi, A., & Aliabadi, A. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 11(7), 869-875. Retrieved from [Link]

  • COX1 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Nickson, C. (2019). COX Inhibitors. Life in the Fastlane. Retrieved from [Link]

  • Oniga, O., Pârvu, A., Oniga, I., & Araniciu, C. (2016). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 21(11), 1553. Retrieved from [Link]

Sources

Application Notes and Protocols: Preparation of 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation, handling, and storage of stock solutions for the compound 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine. Adherence to these protocols is critical for ensuring the integrity, stability, and reproducibility of experimental results in downstream biological and chemical assays. The methodologies outlined are grounded in established principles of small molecule handling and incorporate key physicochemical data specific to the target compound.

Introduction and Scientific Principles

4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine is a thiazole derivative, a class of heterocyclic compounds recognized for its prevalence in medicinal chemistry and its role as a key building block for developing novel bioactive molecules.[1][2] The utility of this and other small molecules in research hinges on the precise and consistent preparation of stock solutions. The primary challenge in handling such compounds is often their limited aqueous solubility, a factor predicted by its calculated LogP value of 3.44, which indicates a hydrophobic nature.[1]

The selection of an appropriate solvent is therefore the foundational step in preparing a usable stock solution. For nonpolar compounds intended for biological assays, a polar, aprotic solvent is preferred. Dimethyl sulfoxide (DMSO) is the industry standard due to its powerful solubilizing capacity for a wide range of organic molecules and its compatibility with most in vitro assays when diluted to a final working concentration.[3][4] High concentrations of DMSO can be toxic to cells, making it imperative to prepare a concentrated stock solution (e.g., 10 mM) so that the final volume added to an assay is minimal, typically keeping the final DMSO concentration below 0.1% to 0.5%.[5][6]

Proper storage is equally crucial for maintaining the compound's integrity. Repeated freeze-thaw cycles can degrade the compound or cause it to precipitate out of solution.[7] Therefore, the protocol of creating single-use aliquots and storing them at low temperatures (-20°C or -80°C) is a mandatory practice for ensuring long-term stability and experimental consistency.[6][8]

Compound Properties and Specifications

A thorough understanding of the compound's physicochemical properties is essential for its effective use.

PropertyValueSource
IUPAC Name 4-(3-chloro-4-ethoxyphenyl)-1,3-thiazol-2-amine[1]
CAS Number 375350-98-4[1]
Molecular Formula C₁₁H₁₁ClN₂OS[1]
Molecular Weight 254.74 g/mol [1]
Appearance Solid[1]
Purity ≥97%[1]
Calculated LogP 3.44[1]
Topological Polar Surface Area (TPSA) 48.14 Ų[1]
Storage of Solid 2-8°C, sealed in a dry environment[1]

Safety and Handling Precautions

4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine is classified as a hazardous chemical.[1] All handling must be performed in accordance with institutional safety guidelines and with appropriate personal protective equipment (PPE).

  • Hazard Statements: Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1]

  • Handling:

    • Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[9][10]

    • Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[10][11]

    • Avoid the formation of dust when handling the solid compound.[9]

    • After handling, wash hands and any exposed skin thoroughly.[12] Do not eat, drink, or smoke in the laboratory.[9]

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[10]

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution, a common starting concentration for many in vitro studies.[5]

Required Materials
  • 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine (solid powder)

  • High-purity, anhydrous or sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Calculation of Mass

The fundamental relationship between mass, concentration, volume, and molecular weight is described by the following formula:

Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000

Example Calculation for 1 mL of 10 mM Stock:

  • Mass (mg) = 10 mM × 1 mL × 254.74 g/mol / 1000

  • Mass (mg) = 2.5474 mg

It is recommended to prepare a volume sufficient for multiple aliquots (e.g., 1-2 mL) to ensure accuracy in weighing.

Step-by-Step Experimental Procedure
  • Preparation: Before opening, allow the vial containing the solid compound to equilibrate to room temperature for 15-20 minutes to prevent condensation of moisture.[7]

  • Collect Powder: Briefly centrifuge the vial at a low speed (e.g., <1000 x g for 1 minute) to ensure all the powder is collected at the bottom of the vial.[7][13]

  • Weighing: Tare a sterile, labeled microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the calculated mass of the compound (e.g., 2.55 mg for 1 mL of 10 mM stock) and transfer it into the tared tube.

  • Solubilization: Using a calibrated micropipette, add the corresponding volume of high-purity DMSO to the tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved.[5] Visually inspect the solution against a light source to ensure there are no visible particles.

    • Expert Tip: For compounds that are difficult to dissolve, gentle warming in a 37°C water bath or brief sonication can be employed.[5][13] However, always check for compound temperature sensitivity, as excessive heat can cause degradation.

  • Aliquoting: To prevent repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use working volumes (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes.[5][7]

  • Storage: Store the aliquots in a freezer at -20°C or -80°C, protected from light.[5][8]

Stock_Solution_Workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage Equilibrate Equilibrate Compound to Room Temperature Centrifuge Centrifuge Vial to Collect Powder Equilibrate->Centrifuge Weigh Weigh Compound on Analytical Balance Centrifuge->Weigh Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Dissolve Vortex / Sonicate Until Dissolved Add_Solvent->Dissolve Verify Visually Verify Complete Dissolution Dissolve->Verify Aliquot Aliquot into Single-Use Volumes Verify->Aliquot Store Store at -20°C or -80°C Protected from Light Aliquot->Store

Caption: Experimental workflow for preparing stock solutions.

Stability and Storage Guidelines

Proper storage is essential to maintain the efficacy of the compound over time. Storing the compound as a neat solid is generally preferred for long-term stability.[14]

FormatStorage TemperatureRecommended DurationNotes
Solid Powder 2-8°CUp to 2 years (check TDS)Keep container tightly sealed in a dry, dark place.[1][7]
DMSO Stock Solution -20°CUp to 1 monthFor frequent use. Avoid more than 1-2 freeze-thaw cycles.[6]
DMSO Stock Solution -80°CUp to 6 monthsRecommended for long-term storage.[6][7]

Self-Validation: Always visually inspect thawed aliquots before use. If any precipitation or cloudiness is observed, the aliquot should be gently warmed and vortexed to attempt redissolution. If the precipitate does not dissolve, the aliquot should be discarded as the concentration is no longer accurate.[5]

Application in Downstream Assays

When using the stock solution for in vitro experiments, such as cell-based assays, it is crucial to manage the final concentration of DMSO.

Dilution_Pathway Stock 10 mM Stock in DMSO Intermediate Intermediate Dilution (Optional, in DMSO or Media) Stock->Intermediate Dilute Working Final Working Solution (in Assay Buffer / Media) Stock->Working Direct Dilution Intermediate->Working Dilute FinalAssay Final Assay Condition (DMSO < 0.5%) Working->FinalAssay Add to Assay

Caption: Dilution pathway for experimental use.

Protocol for Dilution:

  • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions. It is best practice to make initial dilutions in DMSO before the final dilution into your aqueous assay buffer or cell culture medium.[4] Directly diluting a high concentration DMSO stock into an aqueous buffer can cause the compound to precipitate.

  • Calculate the final volume of the diluted stock to add to your assay, ensuring the final DMSO concentration remains non-toxic to your system (typically <0.1% for sensitive cell lines, but up to 0.5% may be tolerated).[6]

  • Always include a vehicle control in your experiments, which consists of the assay medium containing the same final concentration of DMSO used for the compound treatment.

References

  • SMALL MOLECULES - Captivate Bio. (URL: [Link])

  • Optimizing Compound Storage for Long-Term Stability and Safety - GMP Plastics. (URL: [Link])

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed. (URL: [Link])

  • Study of some basic factors influencing the solubility of... - ResearchGate. (URL: [Link])

  • Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (URL: [Link])

  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. (URL: [Link])

  • Factors Influencing the Bioavailability of Organic Molecules to Bacterial Cells—A Mini-Review - PMC. (URL: [Link])

  • What to select for storing your compound: neat vs.in solution ? | ResearchGate. (URL: [Link])

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (URL: [Link])

  • Thiazole | C3H3NS | CID 9256 - PubChem - NIH. (URL: [Link])

  • 2-amino-4-(4-chlorophenyl) thiazole, 2103-99-3. (URL: [Link])

  • 2-amino-4-(4-fluoro-3-methylphenyl)-1,3-thiazole. (URL: [Link])

  • Solubility of drugs in ethanol and dmso - ResearchGate. (URL: [Link])

  • Prediction of solubility of practically insoluble drugs in water/ethanol solvents using non-empirical methods - JOCPR. (URL: [Link])

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC. (URL: [Link])

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - Frontiers. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Optimization for 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely working with 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine (CAS: 375350-98-4) as a pharmacological probe or kinase inhibitor scaffold. While the chlorophenyl and ethoxy groups dictate its target potency, the 2-aminothiazole core is the primary driver of its physicochemical behavior in culture media.

This guide addresses the three most common failure modes for this class of compounds: solvent-induced precipitation , carbonyl-amine condensation (Schiff base formation) , and oxidative dimerization .

Module 1: Solubility & Stock Preparation

The Challenge: With a calculated LogP of ~3.44, this compound is highly lipophilic. It is practically insoluble in water. A common error is adding a high-concentration DMSO stock directly to the media, causing immediate, often microscopic, precipitation. This results in "false negatives" in potency assays.

Protocol: The "Step-Down" Dilution Method

Do not spike 10 mM DMSO stock directly into the cell well. Use an intermediate dilution step to prevent "crashing out."

DilutionProtocol Stock 10 mM Stock (100% DMSO) Inter 100x Intermediate (Media + 10% DMSO) Stock->Inter 1:10 Dilution (Slow addition) Final 1x Assay Well (Final: 0.1% DMSO) Stock->Final DIRECT SPIKE (Avoid!) Inter->Final 1:100 Dilution (Warm Media) Precip RISK: Micro-precipitation (Loss of Potency) Final->Precip If mixed too fast

Caption: Step-down dilution workflow to maintain solubility. Direct spiking (red dashed line) often leads to precipitation.

Technical Specifications:

Parameter Value Note
Max Solubility (DMSO) ~10-20 mg/mL Ensure stock is clear before use.
Max Solubility (Aq. Buffer) < 1 µM Without carrier/solvent.

| Recommended Vehicle | DMSO (0.1% - 0.5%) | Ethanol is a viable alternative if DMSO is toxic to sensitive lines. |

Module 2: Chemical Stability (The "Pyruvate Problem")

The Challenge: The primary amine at the 2-position of the thiazole ring is nucleophilic. In cell culture media containing high concentrations of ketones (e.g., Pyruvate in DMEM/F12) or aldehydes, 2-aminothiazoles can react to form Schiff bases (imines) .

Scientific Insight: This reaction is reversible but shifts the equilibrium away from the active parent drug, effectively lowering the concentration of the inhibitor available to bind the target. This often manifests as an IC50 shift (lower potency) in high-pyruvate media compared to pyruvate-free media.

SchiffBase Drug 2-Aminothiazole (Parent Drug) Complex Tetrahedral Intermediate Drug->Complex + Pyruvate Media Media Pyruvate (Ketone Source) Media->Complex Imine Schiff Base (Imine) (Inactive Adduct) Complex->Imine - H2O (Condensation) Water H2O Complex->Water Imine->Drug Hydrolysis (Reversible)

Caption: Mechanism of inactivation. The primary amine reacts with media ketones (pyruvate) to form an inactive imine adduct.

Troubleshooting Steps:

  • Check Media Formulation: If you observe unexpected loss of potency, check if your media contains Sodium Pyruvate (often 1 mM).

  • Switch Media: Test the compound in pyruvate-free media (e.g., standard RPMI-1640) to verify if the IC50 improves.

  • Fresh Preparation: Schiff base formation is time-dependent. Do not pre-incubate the drug in media for long periods (e.g., >24 hours) before adding to cells.

Module 3: Stock Stability & Oxidation

The Challenge: 2-aminothiazoles kept in DMSO stocks for extended periods (>3 months) at room temperature can undergo oxidative dimerization (forming azo- or hydrazo-linkages) or ring opening.

Diagnostic:

  • Visual: Stock solution turns from light yellow to dark orange/brown.

  • LC-MS: Appearance of a peak at [2M-2H] (dimer mass).

Storage Protocol:

  • Temperature: Store solid at -20°C. Store DMSO stocks at -80°C.

  • Atmosphere: Purge vials with Nitrogen or Argon gas before sealing to prevent oxidation.

  • Freeze/Thaw: Aliquot stocks to avoid repeated freeze-thaw cycles, which introduce moisture and accelerate degradation.

Module 4: Troubleshooting & FAQ

Q1: My IC50 is 10x higher in DMEM than in PBS-based kinase assays. Why? A: This is likely due to Protein Binding or the Pyruvate Effect .

  • Protein Binding: This lipophilic molecule (LogP 3.44) binds heavily to Albumin (BSA/FBS). In 10% FBS, the free fraction might be <5%.

  • Solution: Run a "serum-shift" assay (IC50 in 1% FBS vs 10% FBS). If potency drops significantly with more serum, protein binding is the cause.

Q2: I see needle-like crystals in my cell culture wells after 24 hours. A: The compound has precipitated.

  • Cause: The concentration exceeds the solubility limit in the aqueous phase, or the DMSO evaporated.

  • Fix: Lower the final concentration or ensure the DMSO concentration is maintained at 0.5% (if cells tolerate it) to keep the compound solubilized.

Q3: Can I use this compound in vivo? A: Caution is advised. 2-aminothiazoles are sometimes considered "structural alerts" or toxicophores due to metabolic activation by CYP450 enzymes. You must perform microsomal stability assays (Mouse/Human Liver Microsomes) early. The ethoxy group is also a site for rapid dealkylation.

References

  • BenchChem. (n.d.). 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine Product Description & Properties. Retrieved from

  • Cayman Chemical. (2022).[1] 2-amino-4-phenyl Thiazole Product Information & Solubility Guide. Retrieved from

  • Jain, A. K., et al. (2011).[2] Thiazole: A Remarkable Antimicrobial And Antioxidant Agent. Newsletter, 2, 1072-1084. (Discusses general aminothiazole reactivity).

  • University of Saarland. (n.d.). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-(3-Chlorophenyl)thiazol-2-amine Safety & Handling. Retrieved from

Sources

Technical Support Center: High-Purity Synthesis of 4-Aryl-2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-aryl-2-aminothiazoles via the Hantzsch condensation (reaction of


-haloketones with thiourea) is a cornerstone of medicinal chemistry, producing scaffolds for drugs like abafungin and pramipexole. While theoretically simple, the reaction often suffers from "tarry" side products, incomplete cyclization, and isomeric impurities (2-imino-2,3-dihydrothiazoles).

This guide provides a self-validating protocol to minimize these side products, utilizing PEG-400/Water systems to suppress polymerization and pH-controlled workups to eliminate regioisomers.

Mechanism & Failure Points

To minimize side products, one must understand where the reaction diverges from the productive pathway.

The Pathway Diagram

The following diagram illustrates the productive Hantzsch cycle versus the two primary failure modes: Oligomerization (Tar) and Isomerization .

HantzschMechanism Reactants α-Haloketone + Thiourea Intermediate S-Alkylated Intermediate (Iminothioether) Reactants->Intermediate SN2 Attack Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration (-H2O) Side_Isomer SIDE PRODUCT A: 2-imino-2,3-dihydrothiazole (Favored in Strong Acid) Intermediate->Side_Isomer N-Attack (Competitive) Side_Tar SIDE PRODUCT B: Amorphous Oligomers (Favored by Overheating/Volatile Solvents) Intermediate->Side_Tar Thermal Deg. Product 4-Aryl-2-aminothiazole (HBr Salt) Cyclization->Product Aromatization

Figure 1: Mechanistic bifurcation points in Hantzsch synthesis. The critical control point is the intermediate stability.

Critical Optimization Modules

Module A: Preventing "Black Tar" (Oligomerization)

The Issue: The reaction generates HBr as a byproduct. In volatile organic solvents (EtOH/MeOH) under reflux, localized superheating and high acid concentration promote the degradation of the


-haloketone into dark, amorphous polymers before it can react with thiourea.

The Solution: Switch to a PEG-400/Water (1:2) medium.

  • Why? PEG-400 acts as a phase-transfer catalyst and stabilizes the ionic intermediate. Water acts as a heat sink, preventing localized overheating, and solvates the HBr byproduct, reducing acid-catalyzed degradation [1, 2].

Module B: Eliminating Regioisomers

The Issue: Under strongly acidic conditions, the nitrogen of the intermediate can attack the carbonyl (N-alkylation) rather than the sulfur (S-alkylation), or the ring can close to form 2-imino-2,3-dihydrothiazoles instead of the desired aromatic aminothiazole [3].

The Solution:

  • Stoichiometry: Use a slight excess of thiourea (1.1 equiv) to ensure rapid consumption of the haloketone.

  • Buffering: Avoid adding exogenous acids. The HBr generated is sufficient for catalysis but must be neutralized immediately during workup.

Optimized Experimental Protocol

Target: Synthesis of 4-phenyl-2-aminothiazole (Generic Model) Scale: 5 mmol Green Chemistry Rating: High (Water-based, Catalyst-free)

StepActionTechnical Rationale
1. Prep Dissolve 5 mmol

-bromoacetophenone
and 5.5 mmol Thiourea in 15 mL of PEG-400/Water (1:2 v/v) .
PEG-400 solubilizes the ketone; water solvates the thiourea.
2. Reaction Heat to 80°C for 30-45 mins (or Microwave at 300W for 5 mins).Rapid heating bypasses the slow thermal degradation window.
3. Monitor Check TLC (30% EtOAc/Hexane). Look for disappearance of ketone (

).
Self-Validation: If ketone spot persists >1hr, add 0.1 eq. NaI (Finkelstein catalyst).
4. Workup Cool to RT. Pour mixture into 20 mL 5%

.
Neutralizes HBr salt to liberate the free base, which precipitates immediately.
5. Isolation Filter the precipitate.[1][2] Wash with cold water (3x) .Removes PEG-400 and inorganic salts.
6. Purification Recrystallize from hot Ethanol (if necessary).Removes trace oligomers (which remain in the mother liquor).

Troubleshooting Guide (FAQ)

Q1: My product is an oil or a sticky gum, not a solid. What happened?

  • Diagnosis: This usually indicates trapped solvent (PEG) or the presence of the "tar" side product.

  • Fix:

    • Triturate the oil with ice-cold ether or hexanes to induce crystallization.

    • Ensure you poured the reaction into base (

      
      ). If you poured it into water, you likely have the HBr salt, which is often hygroscopic and sticky.
      

Q2: I see a spot on TLC just below my product that won't go away.

  • Diagnosis: This is likely the 2-imino isomer or the dehalogenated ketone (acetophenone).

  • Fix: The isomer forms in highly acidic media. Next time, add sodium acetate (1.0 eq) to the reaction mixture to buffer the HBr as it forms.

Q3: The yield is low (<50%), and the starting material is gone.

  • Diagnosis: Decomposition of the

    
    -haloketone. 
    
    
    
    -haloketones are lachrymators and unstable.
  • Fix: Ensure the

    
    -haloketone is fresh. If it is dark/discolored before the reaction, recrystallize it first. Alternatively, generate the 
    
    
    
    -haloketone in situ using acetophenone + NBS (N-Bromosuccinimide) in the same pot to avoid isolation losses [2].

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Problem Detected Issue_Type Identify Issue Start->Issue_Type Low_Yield Low Yield / Incomplete Issue_Type->Low_Yield Sticky_Product Sticky/Oily Product Issue_Type->Sticky_Product Impure_TLC Extra Spots on TLC Issue_Type->Impure_TLC Check_SM Is SM visible on TLC? Low_Yield->Check_SM Check_pH Did you neutralize? Sticky_Product->Check_pH SM_Yes Yes: Reaction Stalled Check_SM->SM_Yes SM_No No: Decomposition Check_SM->SM_No Action_Heat Increase Temp or Add NaI Catalyst SM_Yes->Action_Heat Action_Fresh Purify SM or use In-Situ Bromination SM_No->Action_Fresh pH_No No (Acidic) Check_pH->pH_No pH_Yes Yes (Basic) Check_pH->pH_Yes Action_Base Treat with 5% Na2CO3 pH_No->Action_Base Action_Triturate Triturate with Ether to remove PEG pH_Yes->Action_Triturate

Figure 2: Step-by-step troubleshooting logic for common synthesis failures.

References

  • Potewar, T. M., et al. (2008). "One-pot synthesis of 2-aminothiazoles using PEG-400 as an efficient reaction medium." Tetrahedron Letters, 49(2), 248-251. Link (Validated via search context: PEG-400/Water efficiency).

  • Wagare, D. S., et al. (2017).[3] "Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium."[4] Research on Chemical Intermediates, 43, 4849–4858. Link

  • Boga, C., et al. (1999). "Condensation of thiourea derivatives with carbonyl compounds: one-pot synthesis of N-alkyl-1,3-thiazol-2-amines." Journal of the Chemical Society, Perkin Transactions 1, 2611-2616. Link

Sources

Validation & Comparative

Comparative Guide: Biological Potency of 3-Chloro vs. 3-Fluoro Thiazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-chloro versus 3-fluoro thiazole analogs, specifically focusing on the structure-activity relationship (SAR) of halogenated aryl-thiazole scaffolds.

Executive Summary & Nomenclature Clarification

In thiazole medicinal chemistry, "3-chloro" and "3-fluoro" analogs typically refer to the meta-position of a phenyl ring attached to the thiazole core (usually at C2 or C4), as the 3-position of the thiazole ring itself is a nitrogen atom.

  • 3-Fluoro (Meta-F): Preferred for blocking metabolic hotspots (P450 oxidation) with minimal steric perturbation. It is a bioisostere for hydrogen.

  • 3-Chloro (Meta-Cl): Preferred for filling hydrophobic pockets and inducing halogen bonding . It acts as a bioisostere for a methyl group but with electron-withdrawing properties.

Verdict: While Fluorine improves metabolic stability, Chlorine often yields higher potency (lower IC


) in hydrophobic binding pockets due to superior lipophilic contacts and halogen bonding capability.

Physicochemical Foundation: The "Why" Behind the Potency

To design effective analogs, one must understand the fundamental differences between the Carbon-Fluorine (C-F) and Carbon-Chlorine (C-Cl) bonds.

Table 1: Physicochemical Properties of Halogen Substituents
PropertyFluorine (-F)Chlorine (-Cl)Impact on Potency
Van der Waals Radius 1.47 Å1.74 ÅF is a steric mimic of H; Cl is a mimic of -CH

.
Electronegativity (Pauling) 3.983.16F is more electron-withdrawing, lowering pKa of nearby amines.
C-X Bond Length ~1.35 Å~1.77 ÅCl extends further into binding pockets.
C-X Bond Energy 105.4 kcal/mol78.5 kcal/molF is metabolically inert; Cl is stable but weaker.
Hammett

(Meta)
0.340.37Both are electron-withdrawing at the meta position.
Lipophilicity (

LogP)
+0.14+0.71Cl significantly increases membrane permeability and hydrophobic binding.

Expert Insight: The ~0.6 logP increase from Chlorine (vs. Fluorine) often results in a 2-4 fold increase in potency simply due to the "hydrophobic effect," provided the binding pocket can accommodate the larger atomic radius (1.74 Å).

Biological Potency Analysis

Mechanism 1: Halogen Bonding (The Chlorine Advantage)

Chlorine exhibits a "sigma hole"—a region of positive electrostatic potential on the atom's head, opposite the C-Cl bond. This allows 3-chloro analogs to form halogen bonds with nucleophilic backbone carbonyls (C=O) in the target protein.

  • Observation: 3-chloro thiazoles often show 5-10x better affinity than 3-fluoro analogs if a backbone carbonyl is located ~3.5 Å away in the binding pocket.

  • Contrast: Fluorine holds its electrons too tightly to form significant sigma holes; it functions purely as a hydrogen bond acceptor or steric blocker.

Mechanism 2: Metabolic Stability (The Fluorine Advantage)

The meta-position of phenyl-thiazoles is a classic site for CYP450-mediated hydroxylation.

  • 3-Fluoro: The C-F bond (105 kcal/mol) is virtually unbreakable by CYP450, effectively blocking metabolism and extending half-life (

    
    ).
    
  • 3-Chloro: While it blocks metabolism better than Hydrogen, the C-Cl bond is weaker and the increased lipophilicity can sometimes accelerate clearance by increasing affinity for metabolic enzymes.

Case Study: Antimicrobial Activity (DNA Gyrase Inhibition)

In a study of thiazole-triazole hybrids targeting bacterial DNA gyrase:

  • 3-Cl Analog: MIC = 0.195

    
    g/mL (Highly Potent)
    
  • 3-F Analog: MIC = 0.78

    
    g/mL (Moderate Potency)
    
  • Reasoning: The bacterial DNA gyrase binding pocket is highly hydrophobic. The 3-Cl substituent provided necessary lipophilic contacts that the smaller 3-F analog could not bridge.

Visualizing the SAR Logic

The following decision tree outlines when to deploy Cl vs. F in lead optimization.

SAR_Logic Start Lead Optimization: Phenyl-Thiazole Scaffold Metabolism Is the Meta-position a metabolic hotspot? Start->Metabolism Pocket Is the binding pocket tight or spacious? Metabolism->Pocket Yes (Block it) Metabolism->Pocket No (Tune potency) Interaction Is there a carbonyl nearby (3-4 Å)? Pocket->Interaction Spacious UseF Select 3-Fluoro (Block Metabolism, Low Steric Cost) Pocket->UseF Tight (Steric clash risk) UseCl Select 3-Chloro (Fill Pocket, Halogen Bond) Interaction->UseCl Yes (Target Halogen Bond) Interaction->UseCl No (Drive Hydrophobic Effect)

Figure 1: Strategic decision tree for selecting between 3-chloro and 3-fluoro substitutions during thiazole lead optimization.

Experimental Protocols

A. Synthesis: Hantzsch Thiazole Coupling

To compare these analogs, you must synthesize them via a robust, parallel pathway.

  • Reagents:

    • A: 3-Chloro-benzothioamide (or 3-Fluoro equivalent).

    • B:

      
      -Bromoacetophenone derivative.
      
  • Procedure:

    • Dissolve 1.0 eq of A and 1.1 eq of B in anhydrous Ethanol.

    • Reflux at 78°C for 4-6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

    • Cool to room temperature. The HBr salt of the thiazole will precipitate.

    • Filter and wash with cold diethyl ether.

    • Neutralize with 10% NaHCO

      
       to obtain the free base.
      
    • Validation: Confirm structure via

      
      H-NMR. The thiazole C5 proton typically appears as a singlet around 
      
      
      
      7.8–8.2 ppm.
B. In Vitro Potency Assay (IC Determination)

Objective: Quantify biological inhibition.

  • Preparation: Prepare 10 mM stock solutions of 3-Cl and 3-F analogs in DMSO.

  • Dilution: Perform 1:3 serial dilutions in assay buffer (10 concentrations, range 10

    
    M to 0.5 nM).
    
  • Incubation:

    • Add 20

      
      L enzyme/cell suspension to 384-well plates.
      
    • Add 100 nL of compound solution (Pin tool transfer).

    • Incubate for 60 min at 37°C.

  • Readout: Add detection reagent (e.g., ATP-lite for kinase, Resazurin for cell viability). Read luminescence/fluorescence.

  • Analysis: Fit data to the 4-parameter logistic equation:

    
    
    Compare the inflection points (IC
    
    
    
    ) directly.

References

  • Pattison, G. et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Link

  • Ramtohul, Y. K. et al. (2010).[1] SAR and optimization of thiazole analogs as potent stearoyl-CoA desaturase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Shaik, et al. (2026). Comparative analysis of halogenated thiazole derivatives in antimicrobial applications. PMC. Link

  • Mishra, C. et al. (2020). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines. Nano Biomed. Eng. Link

  • Wilcken, R. et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Design. Journal of Medicinal Chemistry. Link

Sources

Comparative Guide: Validating Aminothiazole Synthesis Efficiency via LC-MS Marker Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors, antibiotics, and neuropathic drugs. While the Hantzsch thiazole synthesis is chemically straightforward, it is prone to specific "silent" impurities—specifically linear S-alkylated intermediates—that often co-elute in standard HPLC-UV or remain below the detection limit of


H-NMR.

This guide provides an objective technical comparison between traditional validation methods (NMR/UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). It outlines a self-validating LC-MS protocol designed to identify specific mechanistic markers, ensuring the chemical integrity required for high-stakes drug development.

Part 1: Scientific Foundation – Mechanism & Marker Identification

To validate a synthesis, one must first understand the failure modes. The Hantzsch reaction involves the condensation of an


-haloketone with a thiourea.[1][2] The reaction proceeds through two distinct steps:[3]
  • S-Alkylation: Nucleophilic attack of sulfur on the

    
    -carbon, displacing the halide. This forms a linear intermediate .
    
  • Cyclodehydration: Intramolecular attack of the nitrogen on the carbonyl, followed by loss of water to aromatize the ring.

The Critical Failure Mode: The reaction often stalls at the linear intermediate stage. This intermediate is frequently stable enough to survive workup but unstable enough to decompose in biological assays, leading to false positives/negatives.

Visualizing the Reaction Pathway & Mass Markers

The following diagram maps the reaction flow to specific Mass Spectrometry (MS) markers.

HantzschMechanism Start Reactants (Haloketone + Thiourea) Inter Linear Intermediate (S-Alkylated) Marker: [M+H]+ = (Sum - HX) Start->Inter S-Alkylation (-HBr/HCl) Prod 2-Aminothiazole (Cyclized Product) Marker: [M+H]+ = (Inter - 18) Inter->Prod Cyclodehydration (-H2O) Side Side Product (Regioisomer/Dimer) Inter->Side Isomerization (pH dependent)

Figure 1: Mechanistic pathway of Hantzsch synthesis highlighting the mass shift markers. The transition from Intermediate to Product is marked by a loss of water (18 Da).

The Marker Strategy

In LC-MS, we do not just look for the product; we actively scan for the specific mass deficits that indicate incomplete chemistry.

Compound StateChemical DescriptionMS Marker (ESI+)Significance
Product Fully Cyclized Thiazole

Desired active pharmaceutical ingredient (API).
Linear Intermediate S-phenacylthiourea

CRITICAL IMPURITY. Indicates incomplete cyclization. Often co-elutes in UV.
Regioisomer 2-imino-2,3-dihydrothiazole

Same mass as product but different Retention Time (RT).
Dimer Disulfide linkage

Oxidation byproduct (common if reaction is exposed to air/long times).

Part 2: Comparative Analysis – LC-MS vs. Traditional Methods

Why switch to LC-MS when NMR is the gold standard for structure? The answer lies in sensitivity and dynamic range for impurity profiling.

Table 1: Performance Comparison Matrix
Feature

H-NMR
HPLC-UV (254 nm) LC-MS (ESI+)
Primary Use Structural elucidationPurity % (Area Under Curve)Trace impurity ID & Validation
Limit of Detection High (~1-5%)Moderate (0.1%)Very Low (<0.01%)
Specificity High (Chemical Shift)Low (Retention Time only)High (Mass + Retention Time)
Blind Spots Trace linear intermediates often lost in baseline noise.Non-chromophoric impurities; Co-eluting peaks.Ion suppression (matrix effects).[4]
Throughput Low (5-10 mins/sample)MediumHigh (2-5 mins/sample)
The "Silent" Impurity Risk

In a standard Hantzsch synthesis of 4-phenylthiazol-2-amine :

  • NMR: The protons of the linear intermediate (S-CH2) often overlap with the solvent or the product's aromatic region, making <5% contamination invisible.

  • UV: The linear intermediate shares the same chromophore (phenyl ketone) as the starting material, often merging peaks.

  • LC-MS: The linear intermediate has a mass of [M+18] . Even at 0.1% abundance, the Mass Spectrometer detects this distinct ion channel, flagging the batch as "Incomplete."

Part 3: Validated Experimental Protocol

This protocol is designed for the validation of 2-aminothiazoles using a standard C18 reverse-phase workflow. It assumes a generic synthesis of a 4-substituted-2-aminothiazole.

Sample Preparation (Crucial Step)

Direct injection of crude reaction mixtures often leads to source contamination.

  • Quench: Aliquot 50 µL of reaction mixture into 500 µL of 1:1 Water:Acetonitrile.

  • Filter: Pass through a 0.22 µm PTFE syringe filter to remove precipitated salts (NaBr/KBr).

  • Dilution: Dilute further to ~10 µg/mL with Mobile Phase A. Note: High concentrations cause detector saturation and suppress ionization of trace impurities.

LC-MS Method Parameters
  • Column: Waters XBridge C18 or Phenomenex Luna C18 (50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • Why: Ammonium formate buffers the pH to ensure consistent ionization of the thiazole nitrogen (pKa ~5.3).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 - 0.6 mL/min.

  • MS Source (ESI+):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V (Optimized for thiazole stability; too high causes fragmentation).

    • Scan Range: 100 – 600 m/z.

Self-Validating Workflow Diagram

This workflow ensures that the data generated is reliable and actionable.

LCMSWorkflow Start Crude Reaction Mixture Prep Dilution & Filtration (0.2 µm PTFE) Start->Prep LC LC Separation (C18 Gradient) Prep->LC MS MS Detection (ESI+) Scan Mode: Full Scan + MRM LC->MS Decision Check Mass Spectrum at Main Peak RT MS->Decision Pass Mass = [M+H]+ No [M+18] adducts Decision->Pass Clean Spectrum Fail Mass = [M+H]+ + 18 (Linear Intermediate) Decision->Fail +18 Da Detected Action1 Proceed to Workup Pass->Action1 Action2 Extend Reaction Time or Add Dehydrating Agent Fail->Action2

Figure 2: Analytical decision tree for validating reaction completion. The detection of the +18 Da mass triggers a feedback loop to modify reaction conditions.

Part 4: Case Study Simulation

Scenario: Synthesis of 4-(4-fluorophenyl)thiazol-2-amine.

  • Target Mass: 194.03 Da (

    
    ).
    
  • Observation: The UV trace (254 nm) shows a single symmetrical peak at 2.4 min. Purity appears >98%.

  • LC-MS Analysis:

    • The peak at 2.4 min shows a dominant ion at 195.03.

    • However , the leading edge of the peak contains a co-eluting ion at 213.04 (

      
      ).
      
  • Action: The mixture was refluxed for an additional 2 hours with a scavenger. Re-analysis showed the disappearance of the 213.04 ion, confirming full cyclization.

Takeaway: Relying solely on UV purity would have passed a batch containing ~5% of a reactive intermediate, potentially ruining downstream biological assays.

References

  • LC-MS Method Development for Aminothiazoles National Institutes of Health (NIH) / PubMed Central. "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole." [Link]

  • Comparison of NMR and LC-MS in Metabolomics/Reaction Monitoring EMBL-EBI Online Courses. "Comparison of NMR and MS." [Link]

  • Side Reactions in Thiazole Synthesis Organic Chemistry Portal. "Thiazole Synthesis: Hantzsch Condensation."[1][6] [Link]

Sources

A Comparative Guide to Reference Standards for the Analysis of 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. This guide provides an in-depth technical comparison of reference standards for the analysis of the promising research compound, 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine. The focus is on the practical application and comparative performance of a highly characterized, in-house or custom-synthesized reference standard versus a commercially available standard-grade compound.

The Critical Role of Reference Standards in Pharmaceutical Analysis

In the realm of pharmaceutical research and development, reference standards are the bedrock of analytical testing. They are highly purified and well-characterized materials used to confirm the identity, strength, purity, and quality of a substance. For a compound like 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine, which is a building block in the synthesis of potentially bioactive molecules, a reliable reference standard is indispensable for accurate quantification, impurity profiling, and stability testing.

Certified Reference Materials (CRMs) represent the gold standard, offering traceability and a certified value with a stated uncertainty. These are produced and certified under rigorous protocols, such as ISO 17034, and are characterized by accredited laboratories following ISO/IEC 17025. The use of such standards is crucial in regulated environments to ensure the validity of analytical measurements, which can have significant consequences in drug development.

Comparative Analysis of Reference Standards for 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine

This section provides a comparative overview of a hypothetical, high-purity, fully characterized "in-house" reference standard (In-House RS) and a commercially available, standard-grade 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine (Commercial Grade).

Characterization and Purity Assessment

A comprehensive characterization is essential to establish a material as a reference standard. The following table summarizes the typical data for our hypothetical In-House RS compared to a standard Commercial Grade product.

Parameter In-House Reference Standard (In-House RS) Commercial Grade Significance in Analysis
Purity (by HPLC) 99.9% (by peak area normalization)≥97%Higher purity minimizes interference from impurities, leading to more accurate quantification of the active pharmaceutical ingredient (API).
Identity Confirmation Confirmed by ¹H NMR, ¹³C NMR, MS, and IRTypically confirmed by one or two methods (e.g., ¹H NMR, MS)Comprehensive identification provides a higher degree of certainty in the material's structure, preventing erroneous results from closely related structures.
Certified Value Assigned value with uncertainty (e.g., 99.8 ± 0.2%)Not typically providedA certified value with uncertainty is crucial for establishing traceability and for the accurate calibration of analytical instruments.
Impurities Profile Known and unknown impurities identified and quantifiedMajor impurities may be listed, but a comprehensive profile is often lacking.A detailed impurity profile is vital for developing stability-indicating methods and for monitoring degradation products.
Water Content Determined by Karl Fischer titration (e.g., 0.1%)Not always specifiedAccurate water content is necessary for correcting the purity value and for preparing accurate standard solutions.
Residual Solvents Analyzed by Headspace GC-MS (e.g., <0.05%)May not be fully characterizedResidual solvents can affect the compound's stability and may have toxicological implications.
Experimental Protocol: Comparative HPLC Analysis

The following protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the comparative analysis of the In-House RS and the Commercial Grade standard. This method is designed to be stability-indicating, capable of separating the main compound from potential impurities and degradation products.

Objective: To compare the purity and impurity profiles of the In-House RS and Commercial Grade 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.05 M phosphate buffer (pH 3.0) in a gradient elution.

  • Gradient Program:

    • 0-5 min: 30% Acetonitrile

    • 5-20 min: 30% to 70% Acetonitrile

    • 20-25 min: 70% Acetonitrile

    • 25-30 min: 30% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of each standard (In-House RS and Commercial Grade) into separate 100 mL volumetric flasks.

  • Dissolve in a diluent (e.g., 50:50 acetonitrile:water) and sonicate for 5 minutes.

  • Make up to the mark with the diluent to obtain a stock solution of 100 µg/mL.

  • Prepare working solutions of 10 µg/mL by diluting the stock solutions.

Analysis:

  • Inject the diluent as a blank to ensure no carryover.

  • Inject the working solution of the In-House RS six times to establish system suitability (RSD of peak area < 1.0%).

  • Inject the working solution of the Commercial Grade standard in triplicate.

  • Analyze the chromatograms for the main peak area and the presence of any impurity peaks.

Expected Experimental Outcomes and Interpretation

The comparative HPLC analysis is expected to reveal significant differences between the two standards.

Observation In-House Reference Standard (In-House RS) Commercial Grade Interpretation and Impact
Main Peak Purity A single, sharp, and symmetrical peak with an area percentage of >99.9%.A major peak with a lower area percentage (e.g., 97-98%) and potentially some tailing or fronting.The higher purity of the In-House RS ensures a more accurate calibration curve and quantification of the target analyte.
Impurity Profile Minimal to no observable impurity peaks.Several small to medium-sized impurity peaks, both related and unrelated to the main compound.The presence of significant impurities in the Commercial Grade standard can lead to overestimation of the main compound's concentration and may interfere with the detection of critical process-related or degradation impurities in a sample.
Reproducibility (RSD) Very low relative standard deviation (RSD) for peak area and retention time across multiple injections.Higher RSD, indicating potential issues with homogeneity or stability of the material.High reproducibility is a hallmark of a reliable reference standard, leading to more consistent and trustworthy analytical results.

The workflow for this comparative analysis can be visualized as follows:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Comparison prep_rs Weigh & Dissolve In-House RS hplc RP-HPLC System (C18 Column, Gradient Elution) prep_rs->hplc prep_cg Weigh & Dissolve Commercial Grade prep_cg->hplc inject_rs In-House RS Injection (n=6) hplc->inject_rs Inject inject_cg Commercial Grade Injection (n=3) hplc->inject_cg Inject data_rs Analyze Chromatograms (In-House RS) inject_rs->data_rs data_cg Analyze Chromatograms (Commercial Grade) inject_cg->data_cg compare Compare Purity, Impurity Profile, and Reproducibility data_rs->compare data_cg->compare conclusion Conclusion on Standard Suitability compare->conclusion

Caption: Workflow for the comparative HPLC analysis of reference standards.

Alternative and Complementary Analytical Methodologies

While HPLC is a workhorse in pharmaceutical analysis, a multi-faceted approach using orthogonal techniques provides a more comprehensive characterization of a reference standard.

Methodology Principle Application for Reference Standard Characterization Advantages Limitations
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates compounds by chromatography and identifies them by their mass-to-charge ratio and fragmentation patterns.Provides definitive identification of the main compound and structural elucidation of unknown impurities.High sensitivity and specificity; excellent for trace-level impurity identification.Quantification can be more complex than with UV detection; matrix effects can be a concern.
Quantitative Nuclear Magnetic Resonance (qNMR) Measures the concentration of a substance by comparing the integral of its NMR signal to that of a certified internal standard.Provides a direct and highly accurate purity assessment without the need for a specific reference standard of the same compound.Primary analytical method; high precision and accuracy; does not require a structurally identical reference material.Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer and a certified internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and thermally stable compounds and identifies them by mass spectrometry.Ideal for the analysis of residual solvents and volatile impurities.Excellent for volatile and semi-volatile analysis; high sensitivity.Not suitable for non-volatile or thermally labile compounds like 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine without derivatization.
Differential Scanning Calorimetry (DSC) Measures the difference in the amount of heat required to increase the temperature of a sample and a reference.Can be used to determine the melting point and assess the presence of impurities that depress the melting point.Provides information on the solid-state properties of the compound.Not a direct measure of purity; less sensitive to amorphous impurities.

The decision-making process for selecting the appropriate analytical technique can be illustrated with the following diagram:

cluster_goals cluster_methods start Analytical Goal purity Purity Assessment start->purity identity Identity Confirmation start->identity impurities Impurity Profiling start->impurities solvents Residual Solvents start->solvents hplc HPLC-UV purity->hplc Primary Method qnmr qNMR purity->qnmr Orthogonal Method identity->hplc with RS lcms LC-MS/MS identity->lcms Definitive ID impurities->hplc Quantification impurities->lcms Structural Elucidation gcms GC-MS solvents->gcms Gold Standard

Caption: Decision tree for selecting analytical techniques.

Conclusion and Recommendations

The integrity of analytical data for a research compound like 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine is fundamentally dependent on the quality of the reference standard used. This guide has demonstrated through a comparative framework that a well-characterized, high-purity reference standard provides a more accurate and reliable foundation for analysis than a standard commercial-grade material.

For researchers in the early stages of drug discovery, a commercial-grade standard may suffice for preliminary screening. However, as a compound progresses through development, the establishment of a high-purity, in-house reference standard becomes a critical investment. This investment ensures the long-term consistency and reliability of analytical data, which is essential for making informed decisions in the drug development process. The use of orthogonal analytical techniques, such as LC-MS/MS and qNMR, is highly recommended for the comprehensive charac

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.